Jtk-853
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLOVYLALGSISI-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN([C@H](C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F7N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241836 | |
| Record name | JTK-853 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954389-09-4 | |
| Record name | JTK-853 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954389094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTK-853 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | JTK-853 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JTK-853 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDX8QQD13B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JTK-853: A Technical Guide to its Mechanism of Action as a Hepatitis C Virus NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTK-853 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2] It exhibits significant antiviral activity, particularly against HCV genotype 1.[2] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, binding site, in vitro efficacy, resistance profile, and the experimental protocols used for its characterization.
Core Mechanism of Action: Targeting HCV Replication
This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1][2] As a non-nucleoside inhibitor (NNI), this compound does not bind to the active site of the polymerase in the same manner as nucleoside analogs. Instead, it binds to an allosteric site, inducing a conformational change in the enzyme that ultimately halts RNA synthesis.
Molecular Target: HCV NS5B RNA-Dependent RNA Polymerase
The NS5B polymerase is a key component of the HCV replication complex.[3] This enzyme is responsible for synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand viral genomes.[3] The polymerase has a characteristic "right-hand" structure, composed of finger, palm, and thumb domains.[4]
Binding Site: The Palm I Site
Structural analyses have revealed that this compound binds to the "palm I" allosteric site of the HCV NS5B polymerase. A distinctive feature of this compound's interaction is its association with the β-hairpin region within the palm domain.[1] This binding mode is different from other palm site inhibitors.[1] The binding of this compound to this site is non-competitive with respect to nucleotide substrates.
Quantitative Data: In Vitro Efficacy
The potency of this compound has been evaluated through various in vitro assays, primarily enzymatic assays using purified NS5B polymerase and cell-based assays using HCV replicon systems.
Enzymatic Inhibition of HCV NS5B Polymerase
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against NS5B polymerase from different HCV genotypes.
| HCV Genotype/Strain | IC50 (µM) |
| Genotype 1b (Con1) | 0.00832 |
| Genotype 1b (BK) | 0.0178 |
| Genotype 1a (H77) | 0.0173 |
| Genotype 2 | >10 |
| Genotype 3 | 0.277 |
| Genotype 4 | 0.214 |
| Data sourced from preclinical characterization studies. |
Antiviral Activity in HCV Replicon Cells
The 50% effective concentration (EC50) and 90% effective concentration (EC90) values of this compound in cell-based HCV replicon assays are presented below.
| HCV Genotype/Strain | EC50 (µM) | EC90 (µM) |
| Genotype 1a (H77) | 0.38 | 6.5 ± 0.5 |
| Genotype 1b (Con1) | 0.035[2] | 0.34 ± 0.05 |
| Data obtained from in vitro studies using HCV replicon cells.[2] |
Resistance Profile
As with other direct-acting antiviral agents, the emergence of resistance is a key consideration for this compound. In vitro studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the inhibitor.
| Mutation | Fold Change in EC50 |
| M414T | 44 |
| C445F | 5 |
| Y448H | 6 |
| L466V | 21 |
| Fold change in EC50 was determined in replicon assays harboring the respective mutations compared to wild-type. |
Despite the potential for resistance, studies have indicated that this compound has a high genetic barrier to resistance compared to other non-nucleoside inhibitors.
Signaling Pathways and Experimental Workflows
HCV Replication Cycle and Inhibition by this compound```dot
Caption: A generalized workflow for determining the EC50 and CC50 of this compound using an HCV replicon assay.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified HCV NS5B polymerase.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), salts (e.g., 10 mM KCl, 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), and an RNA template/primer.
-
Enzyme and Inhibitor Addition : Purified, recombinant HCV NS5B polymerase is added to the reaction mixture. This compound, serially diluted in DMSO, is then added to achieve a range of final concentrations.
-
Initiation of Reaction : The reaction is initiated by the addition of a mix of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]CTP or a fluorescently labeled nucleotide).
-
Incubation : The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination of Reaction : The reaction is stopped by the addition of a solution containing EDTA.
-
Detection of RNA Synthesis : The newly synthesized RNA is captured, often using a biotinylated primer and streptavidin-coated plates. The amount of incorporated labeled nucleotide is then quantified using a scintillation counter or a fluorescence plate reader.
-
Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
HCV Replicon Assay
This protocol describes a cell-based assay to measure the antiviral activity of this compound against replicating HCV.
-
Cell Seeding : Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are seeded into 96-well plates. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Addition : this compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation : The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV Replication :
-
For replicons with a luciferase reporter, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Alternatively, total cellular RNA can be extracted, and HCV RNA levels are quantified by real-time RT-PCR.
-
-
Cytotoxicity Assessment : In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of this compound on cell viability.
-
Data Analysis : The EC50 value is calculated from the dose-response curve of the inhibition of HCV replication. The 50% cytotoxic concentration (CC50) is determined from the cytotoxicity data. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Colony Formation Assay for Resistance Analysis
This assay is used to assess the genetic barrier to resistance of this compound.
-
Transfection : Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA. These replicons typically contain a selectable marker, such as the neomycin phosphotransferase gene.
-
Drug Selection : The transfected cells are plated and treated with a selective agent (e.g., G418) in the presence of a fixed concentration of this compound (often at a multiple of its EC90). Control cells are treated with the selective agent and DMSO.
-
Colony Development : The cells are cultured for 3-4 weeks, with the medium and compounds being replenished periodically. During this time, cells in which the replicon is actively replicating will form colonies.
-
Colony Staining and Quantification : After the incubation period, the cells are fixed and stained with a dye such as crystal violet. The number of colonies in the this compound-treated wells is then counted and compared to the number of colonies in the control wells. A lower number of colonies in the presence of the drug indicates a higher barrier to resistance.
-
Genotypic Analysis of Resistant Colonies : RNA is extracted from the resistant colonies, and the NS5B coding region is amplified and sequenced to identify mutations that confer resistance to this compound.
Conclusion
This compound is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase. Its potent in vitro activity against genotype 1, coupled with a high genetic barrier to resistance, highlights its potential as an anti-HCV agent. The detailed mechanistic understanding and the established experimental protocols for its evaluation provide a solid foundation for further research and development in the field of HCV therapeutics.
References
- 1. 30700- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 1a | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 2. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
JTK-853: A Deep Dive into its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-853 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] As a key therapeutic target, the HCV NS5B polymerase has been the focus of extensive drug development efforts. This compound distinguishes itself by binding to the palm I site of the polymerase, exhibiting a potent and selective inhibitory effect on viral replication.[3][4] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, detailing its in vitro efficacy, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Antiviral Activity of this compound
The in vitro antiviral potency of this compound has been primarily evaluated against various genotypes of the hepatitis C virus using replicon systems. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% inhibitory concentration (IC50) values.
| Parameter | HCV Genotype/Strain | Value (µM) | Reference |
| EC50 | Genotype 1a (H77) | 0.38 | [5] |
| Genotype 1b (Con1) | 0.035 | [5] | |
| EC90 | Genotype 1a (H77) | 1.09 | [3] |
| Genotype 1b (Con1) | 0.146 | [3] | |
| IC50 | Genotype 1a (H77) Polymerase | 0.0173 | [3] |
| Genotype 1b (Con1) Polymerase | 0.00832 | [3] | |
| Genotype 1b (BK) Polymerase | 0.0178 | [3] | |
| Genotype 2 Polymerase | >10 | [3] | |
| Genotype 3 Polymerase | 0.277 | [3] | |
| Genotype 4 Polymerase | 0.214 | [3] |
Note: EC50 and EC90 values were determined in HCV replicon cells, while IC50 values were determined in in vitro assays using purified HCV RNA-dependent RNA polymerase.
Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B RNA-dependent RNA polymerase.[1] Structural analyses have revealed that this compound binds to the palm I site and the β-hairpin region of the polymerase.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the synthesis of viral RNA. A key characteristic of this compound is its high genetic barrier to resistance, which is attributed to its unique binding mode.[4]
Caption: Mechanism of this compound action on HCV NS5B polymerase.
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound in a cellular context is primarily determined using the HCV replicon assay. This assay utilizes human hepatoma cell lines (e.g., Huh-7.5) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.
Methodology:
-
Cell Culture: Huh-7.5 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.
-
Electroporation of HCV RNA: In vitro transcribed HCV replicon RNA is introduced into Huh-7.5 cells via electroporation.
-
Drug Treatment: Following electroporation, cells are seeded in 96-well plates. After a 24-hour incubation period to allow for cell recovery and establishment of RNA replication, the cells are treated with various concentrations of this compound.
-
Incubation: The treated cells are incubated for 48-72 hours.
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. A common method involves a reporter gene, such as luciferase, engineered into the replicon. The luciferase activity is measured using a luminometer, and the reduction in reporter signal in the presence of the drug is used to determine its antiviral activity.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replication by 50%, is calculated from the dose-response curve.
Caption: Workflow for determining the antiviral activity of this compound.
Cytotoxicity Assay
To assess the selectivity of the antiviral effect, the cytotoxicity of this compound is determined in the same cell line used for the antiviral assay.
Methodology:
-
Cell Seeding: Huh-7.5 cells are seeded in 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, typically in parallel with the antiviral assay.
-
Incubation: The cells are incubated for the same duration as the antiviral assay (e.g., 72 hours). For longer-term cytotoxicity, cells can be treated for up to two weeks with the medium containing this compound being changed twice a week.[5]
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with crystal violet followed by cell lysis and measurement of optical density.[5]
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Antiviral Activity Spectrum Beyond HCV
Currently, publicly available data on the antiviral activity of this compound is limited to the hepatitis C virus. There is no information in the scientific literature to suggest that this compound has been evaluated against a broad panel of other viruses. Its mechanism of action, which is highly specific to the HCV NS5B polymerase, suggests that its antiviral spectrum is likely narrow and confined to HCV.
Conclusion
This compound is a potent and selective non-nucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Its demonstrated in vitro activity against clinically relevant HCV genotypes, coupled with a high barrier to resistance, underscores its potential as a component of combination antiviral therapy for HCV infection. The detailed experimental protocols provided herein offer a basis for the continued investigation and characterization of this and similar antiviral compounds. Further research would be necessary to explore any potential activity against other viral pathogens.
References
- 1. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Non-Nucleoside Hepatitis C Virus Polymerase Inhibitor, Demonstrates a High Genetic Barrier to Resistance in vitro [scite.ai]
- 3. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
JTK-853: A Technical Guide for Researchers
An In-depth Analysis of the Non-Nucleoside HCV Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of JTK-853, a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Core Chemical and Physical Properties
This compound is a novel piperazine derivative with a complex molecular structure.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | (2R)-4-(5-cyclopropyl-[2][3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide |
| Molecular Formula | C₂₈H₂₃F₇N₆O₄S₂ |
| Molecular Weight | 704.64 g/mol |
| CAS Number | 954389-09-4 |
| SMILES | c1cc(c(cc1CNC(=O)[C@H]2CN(CCN2S(=O)(=O)c3ccc(cc3)C(F)(F)F)c4nc5c(cnc(C6CC6)n5)s4)F)OC(F)(F)F |
| InChI Key | JQLOVYLALGSISI-HXUWFJFHSA-N |
Mechanism of Action and Antiviral Activity
This compound is a direct-acting antiviral agent that specifically targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1]
Inhibition of HCV NS5B Polymerase
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase known as the "palm I" site.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity. Structural analyses have revealed that this compound's interaction with the palm site and the β-hairpin region of the polymerase is distinct from that of other palm site inhibitors.[1][4]
In Vitro Antiviral Potency
This compound has demonstrated potent antiviral activity against HCV genotypes 1a and 1b in preclinical studies. Its efficacy is summarized in the tables below.
Table 2.1: In Vitro Inhibitory Activity against HCV NS5B Polymerase (IC₅₀)
| HCV Genotype/Strain | IC₅₀ (µM) |
| 1b (Con1) | 0.00832 |
| 1b (BK) | 0.0178 |
| 1a (H77) | 0.0173 |
| 2 | >10 |
| 3 | 0.277 |
| 4 | 0.214 |
Table 2.2: Antiviral Activity in HCV Replicon Cells (EC₅₀)
| HCV Genotype/Strain | EC₅₀ (µM) |
| 1a (H77) | 0.38 |
| 1b (Con1) | 0.035 |
Data sourced from preclinical characterization studies.[1][5]
Resistance Profile
In vitro studies have shown that this compound has a high genetic barrier to resistance.[5][6] Colony formation assays revealed significantly fewer resistant colonies for this compound compared to other direct-acting antivirals.[5] Known resistance-associated substitutions are located in the palm site region of the NS5B polymerase, including C316Y, M414T, Y448H/C, Y452H, and L466V.[1][4]
Pharmacokinetics and Metabolism
Clinical studies in healthy subjects have characterized the pharmacokinetic profile of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption : this compound is orally bioavailable and is absorbed relatively rapidly.
-
Metabolism : this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to an active metabolite known as M2.[7][8]
-
Elimination : Information on the precise routes and rates of elimination for both this compound and its active metabolite M2 is not extensively detailed in the available literature.
Summary of Pharmacokinetic Parameters
While a comprehensive tabular summary is not available in a single public source, clinical trial data indicate the following pharmacokinetic characteristics:
-
Single Ascending Dose (SAD) Studies : Plasma concentrations of this compound and its active metabolite M2 increase with ascending single oral doses.[7] The time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2) have been characterized in these studies.[9]
-
Multiple Ascending Dose (MAD) Studies : Steady-state concentrations are achieved with multiple dosing.
-
Food Effect : The administration of this compound with food can affect its absorption.
-
Drug Interactions : Co-administration with potent CYP3A4 inhibitors, such as ketoconazole, can significantly increase the plasma exposure of this compound and its active metabolite M2.
Signaling Pathway Interactions
Primary Mechanism: HCV Replication Cycle Inhibition
The primary and direct mechanism of action of this compound is the inhibition of the HCV NS5B polymerase, which is a critical step in the viral replication cycle. The following diagram illustrates the HCV life cycle and the point of intervention for this compound.
Indirect Interaction with the JAK/STAT Signaling Pathway
While there is no direct evidence to suggest that this compound modulates the JAK/STAT signaling pathway, an indirect relationship exists through its anti-HCV activity. The HCV core protein has been shown to directly interact with and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key component of the JAK/STAT pathway.[2][3][10] This activation of STAT3 by the HCV core protein is implicated in HCV-mediated cellular transformation and pathogenesis.[2][3][10] By inhibiting HCV replication and thus reducing the viral load, including the expression of the HCV core protein, this compound can be inferred to indirectly mitigate the downstream effects of HCV on cellular signaling pathways like JAK/STAT.
The following diagram provides a general overview of the canonical JAK/STAT signaling pathway.
Experimental Protocols
HCV Replicon Assay
This protocol describes a method to determine the in vitro antiviral activity of this compound.
-
Cell Culture : Huh-7.5 cells harboring an HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure :
-
Replicon-containing cells are seeded into 96-well plates and incubated.
-
The cells are then treated with varying concentrations of this compound (final DMSO concentration is typically kept below 0.5%).
-
The plates are incubated for 48-72 hours.
-
-
Quantification of HCV Replication :
-
For replicons containing a reporter gene (e.g., luciferase), cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Alternatively, total cellular RNA can be extracted, and HCV RNA levels quantified by real-time RT-PCR.
-
-
Data Analysis : The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition of HCV replication against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
CYP3A4-Mediated Metabolism Study
This protocol outlines a general method to assess the metabolism of this compound by CYP3A4.
-
Incubation : this compound is incubated with human liver microsomes or recombinant human CYP3A4 enzymes in the presence of an NADPH-generating system.
-
Time Points : Aliquots of the reaction mixture are taken at various time points.
-
Reaction Termination : The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
Sample Analysis : The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound (this compound) and its metabolites (e.g., M2).
-
Inhibition Studies : To confirm the role of CYP3A4, the experiment is repeated in the presence of a specific CYP3A4 inhibitor, such as ketoconazole, and the reduction in metabolite formation is measured.
The following diagram illustrates the experimental workflow for a CYP3A4 metabolism study.
References
- 1. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Activation of STAT3 by the Hepatitis C Virus Core Protein Leads to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotypic and Phenotypic Analyses of Hepatitis C Virus from Patients Treated with this compound in a Three-Day Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Activation of STAT3 by the hepatitis C virus core protein leads to cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
JTK-853: A Technical Guide to a Novel HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-853 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), a critical enzyme in the viral replication cycle.[1] Developed as a potential therapeutic agent against HCV infection, this compound exhibits significant antiviral activity, particularly against genotype 1. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental evaluation of this compound, tailored for researchers and professionals in the field of drug development.
Molecular Profile of this compound
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C28H23F7N6O4S2 |
| Molecular Weight | 704.64 g/mol |
| CAS Number | 954389-09-4 |
| Mechanism of Action | Non-nucleoside inhibitor of HCV NS5B polymerase (Palm Site I) |
Mechanism of Action: Inhibition of HCV Replication
This compound exerts its antiviral effect by allosterically inhibiting the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with nucleotide triphosphates at the active site, this compound binds to a distinct pocket within the palm domain of the enzyme, known as Palm Site I. This binding induces a conformational change in the polymerase, rendering it inactive and thereby halting the replication of the viral RNA genome.
The following diagram illustrates the simplified signaling pathway of HCV replication and the inhibitory action of this compound.
Caption: HCV Replication Cycle and this compound Inhibition.
Experimental Protocols
HCV NS5B Polymerase Activity Assay
This assay measures the in vitro inhibitory activity of this compound against the HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM dithiothreitol.
-
Compound Dilution: Serially dilute this compound in 100% DMSO, followed by a further dilution in the reaction buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Addition: Add purified recombinant HCV NS5B polymerase to the reaction mixture. Initiate the reaction by adding a mixture of ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP (e.g., [α-33P]CTP), and a suitable RNA template.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination and Detection: Stop the reaction by adding an EDTA solution. Precipitate the newly synthesized RNA and collect it on a filter plate.
-
Quantification: Measure the amount of incorporated labeled rNTP using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the percent inhibition of NS5B activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay evaluates the antiviral activity of this compound in a cellular context using a subgenomic HCV replicon system.
Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) into 96-well plates.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of this compound on the host cells using a standard method such as the MTS or CellTiter-Glo assay to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: Normalize the reporter gene signal to the cytotoxicity data. Calculate the percent inhibition of HCV replication and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI) is calculated as CC50/EC50.
Resistance Mutation Analysis
This experiment identifies viral mutations that confer resistance to this compound.
Methodology:
-
Resistance Selection: Culture HCV replicon-containing cells in the presence of increasing concentrations of this compound over several passages.
-
Colony Formation Assay: Plate the cells at a low density and select for resistant colonies by treating with a high concentration of this compound.
-
RNA Extraction and Sequencing: Isolate total RNA from the resistant cell colonies and reverse transcribe the HCV RNA to cDNA.
-
PCR Amplification and Sequencing: Amplify the NS5B coding region by PCR and sequence the amplicons.
-
Sequence Analysis: Compare the NS5B sequences from the resistant clones to the wild-type sequence to identify amino acid substitutions. Common resistance mutations for palm site I inhibitors include M414T, C445R, Y448C/H, and L466F.
-
Phenotypic Characterization: Introduce the identified mutations into a wild-type replicon construct and confirm their resistance to this compound in a replicon assay.
The following diagram outlines the workflow for identifying this compound resistance mutations.
Caption: Workflow for this compound Resistance Analysis.
Conclusion
This compound represents a significant advancement in the development of non-nucleoside inhibitors for the treatment of HCV infection. Its potent and specific inhibition of the NS5B polymerase, coupled with a well-characterized mechanism of action, makes it a valuable tool for further research and a potential component of future combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel antiviral agents.
References
JTK-853: A Preclinical Data Summary of a Novel HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-853 is a novel, non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus (HCV).[1] Developed as a potential direct-acting antiviral (DAA), this compound binds to the palm site of the NS5B polymerase, an allosteric site distinct from the catalytic center.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and disrupting viral replication. This technical guide provides a comprehensive summary of the publicly available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and resistance profile.
Mechanism of Action: Targeting HCV Replication
This compound exerts its antiviral activity by specifically inhibiting the HCV NS5B polymerase, a crucial enzyme for the replication of the viral RNA genome. As a non-nucleoside inhibitor (NNI), it does not compete with the natural nucleoside triphosphate substrates. Instead, it binds to an allosteric pocket known as the palm I site.[1] This binding event is noncompetitive and leads to a conformational change that ultimately halts RNA synthesis.
The simplified signaling pathway illustrating the mechanism of action of this compound is depicted below:
Caption: Mechanism of action of this compound in inhibiting HCV replication.
In Vitro Efficacy
The antiviral activity of this compound has been evaluated in various in vitro assays, including enzymatic assays using purified NS5B polymerase and cell-based HCV replicon systems.
Enzymatic Activity: NS5B Polymerase Inhibition
This compound has demonstrated potent inhibitory activity against the HCV NS5B polymerase, particularly from genotype 1 isolates. The 50% inhibitory concentration (IC50) values against different genotypes are summarized in the table below.
| HCV Genotype | Strain | IC50 (µM) |
| 1b | Con1 | 0.00832 |
| 1b | BK | 0.0178 |
| 1a | H77 | 0.0173 |
| 2 | >10 | |
| 3 | 0.277 | |
| 4 | 0.214 | |
| Table 1: this compound inhibitory activity against HCV NS5B polymerase from various genotypes.[1] |
Antiviral Activity in HCV Replicon Cells
The efficacy of this compound in a cellular context was assessed using HCV replicon cells, which are Huh-7 human hepatoma cells containing a subgenomic HCV RNA that replicates autonomously. The 50% effective concentration (EC50) values for inhibiting HCV replication are presented below.
| HCV Genotype | Strain | EC50 (µM) |
| 1a | H77 | 0.38 |
| 1b | Con1 | 0.035 |
| Table 2: Antiviral activity of this compound in HCV replicon cells.[2][3][4] |
Resistance Profile
A critical aspect of antiviral drug development is understanding the potential for the emergence of drug-resistant variants.
In Vitro Resistance Selection
Studies have identified several amino acid substitutions in the NS5B polymerase that confer resistance to this compound. The key resistance-associated mutations are C316Y, M414T, Y452H, and L466V.[1]
Phenotypic Analysis of Resistant Mutants
The impact of these mutations on the antiviral activity of this compound was quantified by determining the fold change in EC50 values in replicons harboring these substitutions compared to the wild-type.
| Mutation | Fold Change in EC50 vs. Wild-Type |
| M414T | 44 |
| C445F | 5 |
| Y448H | 6 |
| L466V | 21 |
| Table 3: Fold change in EC50 of this compound against replicons with resistance-associated mutations.[5] |
Despite the identification of these resistance mutations, colony formation assays have suggested that this compound has a higher genetic barrier to resistance compared to other non-nucleoside inhibitors and other classes of direct-acting antivirals.[6]
Preclinical Pharmacokinetics, In Vivo Efficacy, and Safety
Extensive searches of publicly available literature and databases did not yield specific preclinical data on the pharmacokinetics, in vivo efficacy, or safety and toxicology of this compound in animal models. Clinical trial records indicate that Phase 1 studies were conducted in healthy subjects to evaluate safety, tolerability, and pharmacokinetics, including the effects of food and co-administration with ketoconazole.[7][8] These studies also mention an active metabolite, M2, formed via CYP3A4 metabolism. However, detailed preclinical reports on parameters such as Cmax, Tmax, AUC, half-life, LD50, and findings from repeat-dose toxicity studies in animals are not publicly available. The challenges in establishing robust small animal models for HCV infection may have limited the extent of in vivo efficacy studies.[9][10][11]
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
The inhibitory activity of this compound against the HCV NS5B RNA-dependent RNA polymerase is determined using an in vitro enzymatic assay. A general workflow for such an assay is outlined below.
References
- 1. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Genotypic and phenotypic analyses of hepatitis C virus from patients treated with this compound in a three-day monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. embopress.org [embopress.org]
- 10. Animal Models for HCV Study - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Animal models for the study of hepatitis C virus infection and related liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
JTK-853: An In-Depth Technical Guide to its In Vitro Efficacy Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of JTK-853, a novel non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document synthesizes key data on its antiviral activity, resistance profile, and the methodologies used for its evaluation.
Core Efficacy Data
This compound has demonstrated potent antiviral activity against HCV, particularly genotypes 1a and 1b. Its efficacy is maintained in the presence of human serum, a critical factor for clinical translation.
Antiviral Activity in Replicon Assays
The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are crucial metrics for quantifying the antiviral potency of a compound. This compound has shown significant activity against both genotype 1a and 1b HCV replicons.
| HCV Genotype | Strain | EC50 (µM) | EC90 (µM) | Human Serum Presence | Reference |
| 1a | H77 | 0.38[1][2] | 6.5 (in 40% HS)[1] | 40% | [1] |
| 1b | Con1 | 0.035[1][2][3] | 0.34 (in 40% HS)[1] | 40% | [1][3] |
Inhibitory Activity Against HCV Polymerase
The 50% inhibitory concentration (IC50) measures the compound's ability to inhibit the enzymatic activity of the HCV polymerase. This compound exhibits potent, noncompetitive inhibition of the NS5B polymerase.[4]
| HCV Genotype | Strain | IC50 (µM) | Reference |
| 1a | H77 | 0.0173 | [5] |
| 1b | Con1 | 0.00832 | [5] |
| 1b | BK | 0.0178 | [5] |
| 2 | >10 | [5] | |
| 3 | 0.277 | [5] | |
| 4 | 0.214 | [5] |
Resistance Profile
A high genetic barrier to resistance is a desirable characteristic for any antiviral agent. This compound has been shown to have a higher barrier to resistance in vitro compared to other direct-acting antivirals (DAAs).[1][6]
Key Resistance-Associated Substitutions
In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to this compound.
| Substitution | HCV Genotype | Fold-change in EC50 | Reference |
| M414T | 1b (Con1) | 44 | [7] |
| L466V | 1b (Con1) | 21 | [7] |
| Y448H | 1b (Con1) | 6 | [7] |
| C445F | 1b (Con1) | 5 | [7] |
| C316Y | Not specified | Not specified | [3][8] |
| Y452H | Not specified | Not specified | [3][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy.
HCV Replicon Assay
This assay is fundamental for determining the antiviral activity of a compound in a cell-based system that mimics viral replication.
Objective: To determine the EC50 and EC90 values of this compound against different HCV genotypes.
Materials:
-
Huh-7.5 cells
-
HCV replicon-containing cells (e.g., genotype 1a H77 and 1b Con1 strains)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Human Serum (HS)
-
This compound and other comparator DAAs
-
Geneticin (G418)
-
Lysis buffer
-
Reagents for luciferase assay or quantitative PCR (qPCR)
Procedure:
-
Cell Culture: HCV replicon cells are cultured in DMEM supplemented with 10% FBS and Geneticin to maintain the replicon.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Treatment: Replicon cells are seeded in 96-well plates and treated with the diluted this compound. For experiments assessing the effect of human serum, the culture medium is supplemented with 40% HS.
-
Incubation: The treated cells are incubated for 48 to 72 hours.
-
Quantification of HCV RNA:
-
Luciferase Assay: If the replicon contains a luciferase reporter gene, cells are lysed, and luciferase activity is measured as an indicator of HCV replication.
-
qPCR: Total RNA is extracted from the cells, and HCV RNA levels are quantified using reverse transcription qPCR.
-
-
Data Analysis: The EC50 and EC90 values are calculated by fitting the dose-response data to a sigmoid curve.
Colony Formation Assay
This assay is used to evaluate the genetic barrier to resistance of an antiviral compound.
Objective: To assess the emergence of drug-resistant HCV variants under the selective pressure of this compound.
Procedure:
-
Cell Seeding: HCV replicon cells are seeded at a low density in culture plates.
-
Drug Treatment: The cells are treated with a fixed concentration of this compound, typically at a multiple of its EC90 value (e.g., 1/3 x EC90 or 1/4 x EC90).[1] The medium containing the drug is changed twice a week.[1][2]
-
Incubation: The cells are incubated for an extended period, typically 13-19 days, to allow for the selection and growth of resistant colonies.[1]
-
Colony Staining: After the incubation period, the cells are fixed and stained with crystal violet (1% v/v in methanol).[2]
-
Colony Counting: The number of visible colonies is counted. A lower number of colonies indicates a higher barrier to resistance.
-
Cytotoxicity Assessment: To ensure that the reduction in colony formation is not due to cytotoxicity, a parallel assay is run without Geneticin selection. Cell viability is assessed, for instance, by measuring the optical density at 595 nm after cell lysis.[2]
Visualizations
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that binds to the palm I site and the β-hairpin region of the HCV NS5B polymerase, an allosteric site distinct from the active site where nucleotide incorporation occurs.[1][3][8] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and preventing viral RNA replication.
Caption: Mechanism of this compound inhibition of HCV NS5B polymerase.
Experimental Workflow for In Vitro Efficacy Assessment
The in vitro evaluation of this compound involves a series of interconnected assays to determine its antiviral potency and resistance profile.
Caption: Workflow for evaluating this compound in vitro efficacy and resistance.
Logical Relationship of this compound Resistance
The development of resistance to this compound is a consequence of selective pressure leading to specific mutations in the drug's binding site on the NS5B polymerase.
Caption: Logical pathway from drug pressure to reduced efficacy of this compound.
References
- 1. karger.com [karger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Non-Nucleoside Hepatitis C Virus Polymerase Inhibitor, Demonstrates a High Genetic Barrier to Resistance in vitro [scite.ai]
- 5. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotypic and phenotypic analyses of hepatitis C virus from patients treated with this compound in a three-day monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotypic and Phenotypic Analyses of Hepatitis C Virus from Patients Treated with this compound in a Three-Day Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HCV Polymerase Inhibitor JTK-853
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following synthesis protocol for JTK-853 is a proposed theoretical route based on publicly available chemical literature and has not been experimentally validated. It is intended for informational purposes for research and development and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Introduction
This compound is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B polymerase). It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and ultimately suppresses viral replication. This document provides an overview of a potential synthetic route for this compound, its key chemical properties, and its mechanism of action.
Chemical Properties of this compound and Key Intermediates
A summary of the key chemical properties of this compound and its proposed synthetic intermediates is provided in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₂₈H₂₃F₇N₆O₄S₂ | 704.64 | Final Product |
| Intermediate 1: 2-fluoro-5-((trifluoromethoxy)methyl)aniline | C₈H₇F₄NO | 209.14 | Aromatic building block |
| Intermediate 2: (R)-piperazine-2-carboxylic acid derivative | C₅H₁₀N₂O₂ | 130.14 | Chiral core |
| Intermediate 3: 5-cyclopropyl-7-chloro-thiazolo[4,5-d]pyrimidine | C₈H₆ClN₃S | 211.67 | Heterocyclic core |
| Intermediate 4: 4-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₄ClF₃O₂S | 244.62 | Sulfonylating agent |
Proposed Synthesis Protocol
The synthesis of this compound can be envisioned as a multi-step process involving the preparation of three key intermediates, followed by their sequential coupling.
1. Synthesis of Intermediate 1: 2-fluoro-5-((trifluoromethoxy)methyl)aniline
This intermediate can be prepared from a commercially available nitrophenol derivative through a series of standard organic transformations including trifluoromethoxylation, reduction of the nitro group to an aniline, and functional group manipulations to install the methyl group.
2. Synthesis of Intermediate 2: (R)-piperazine-2-carboxylic acid derivative
The chiral piperazine core can be synthesized starting from a suitable protected amino acid. The piperazine ring is formed through cyclization reactions, and the desired stereochemistry is retained from the starting chiral material. The protecting groups are then manipulated to allow for subsequent reactions.
3. Synthesis of Intermediate 3: 5-cyclopropyl-7-chloro-thiazolo[4,5-d]pyrimidine
The thiazolo[4,5-d]pyrimidine core is a key heterocyclic component of this compound. Its synthesis can be achieved by constructing the pyrimidine ring first, followed by the annulation of the thiazole ring. The cyclopropyl and chloro substituents are introduced using appropriate reagents and reaction conditions.
4. Assembly of this compound
The final assembly of this compound involves the sequential coupling of the three intermediates.
-
Step 4a: Sulfonylation of Intermediate 2. The chiral piperazine derivative (Intermediate 2) is reacted with 4-(trifluoromethyl)benzene-1-sulfonyl chloride (Intermediate 4) to form a sulfonamide.
-
Step 4b: Coupling with Intermediate 3. The sulfonated piperazine is then coupled with the chlorothiazolopyrimidine (Intermediate 3) via a nucleophilic aromatic substitution reaction.
-
Step 4c: Amide Coupling with Intermediate 1. The resulting advanced intermediate is then coupled with the aniline derivative (Intermediate 1) through an amide bond formation reaction to yield the final product, this compound.
Purification and Characterization:
The final compound should be purified using standard techniques such as column chromatography or preparative HPLC. The structure and purity of this compound should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed high-level synthetic workflow for this compound.
Mechanism of Action of this compound
Caption: Signaling pathway of this compound as an HCV NS5B polymerase inhibitor.
Application Notes and Protocols for JTK-853 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-853 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to the palm site of the enzyme, a critical component in the viral replication machinery.[1][2] Understanding the efficacy and potential cytotoxicity of this compound is paramount in the drug development process. These application notes provide detailed protocols for two key cell-based assays: the HCV Replicon Assay to determine the antiviral activity of this compound and the MTS Cytotoxicity Assay to assess its impact on host cell viability.
Mechanism of Action: Inhibition of HCV Replication
HCV, a single-stranded RNA virus, replicates its genome using the NS5B polymerase. This compound, as a non-nucleoside inhibitor, binds to a distinct allosteric site on the NS5B polymerase, known as the palm site. This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and halting viral replication.
Caption: Signaling pathway of HCV replication and its inhibition by this compound.
Quantitative Data Summary
The antiviral activity of this compound against an HCV genotype 1b replicon is summarized in the table below.
| Compound | Assay Type | Cell Line | Target | EC50 (µM) |
| This compound | HCV Replicon Assay | Huh-7 | NS5B Polymerase | 0.035[1] |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This protocol describes a high-throughput assay to determine the 50% effective concentration (EC50) of this compound using a Huh-7 cell line that harbors an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).[3]
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Neomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in fresh medium without G418.
-
Seed the cells into 384-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in DMSO to create a concentration gradient. A 10-point dose titration is recommended.[3]
-
-
Compound Addition:
-
Add the diluted this compound to the cell plates. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.5%).
-
Include appropriate controls:
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
Positive Control: A known HCV inhibitor at a concentration >100x its EC50 (represents 100% inhibition).[3]
-
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data using the negative and positive controls.
-
Plot the normalized luminescence signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
-
MTS Assay for Cell Viability (Cytotoxicity)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound to ensure that the observed antiviral activity is not due to a general cytotoxic effect.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed Huh-7 cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in the replicon assay protocol.
-
Compound Addition:
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation: Incubate the plate for the same duration as the replicon assay (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Assay:
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.[4]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using a four-parameter logistic curve fit.
-
Experimental Workflow
Caption: Experimental workflow for this compound cell-based assays.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. cohesionbio.com [cohesionbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Jtk-853 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-853 is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1] As a key enzyme in the viral replication cycle, NS5B is a prime target for antiviral therapies.[2][3][4] this compound acts by binding to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its catalytic activity.[2][4] This mechanism of action prevents the synthesis of new viral RNA, thereby halting viral replication. Understanding the solubility of this compound in various solvents is critical for its use in in-vitro and in-vivo studies, high-throughput screening, and formulation development.
Data Presentation: Solubility of this compound
Precise, experimentally determined solubility data for this compound is not widely published. The following table provides representative solubility values for this compound in common laboratory solvents for illustrative purposes. Researchers are strongly encouraged to determine the solubility of their specific batch of this compound using the protocols provided below.
| Solvent | Molar Solubility (mM) | Solubility (mg/mL) | Temperature (°C) | Method |
| DMSO | >100 (Hypothetical) | >70.4 (Hypothetical) | 25 | Thermodynamic |
| Ethanol | ~10 (Hypothetical) | ~7.0 (Hypothetical) | 25 | Thermodynamic |
| Methanol | ~15 (Hypothetical) | ~10.6 (Hypothetical) | 25 | Thermodynamic |
| Acetonitrile | ~5 (Hypothetical) | ~3.5 (Hypothetical) | 25 | Thermodynamic |
| PBS (pH 7.4) | <0.01 (Hypothetical) | <0.007 (Hypothetical) | 25 | Thermodynamic |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual solubility may vary based on compound purity, crystalline form, and experimental conditions.
Signaling Pathway and Experimental Workflow
HCV RNA Replication and Inhibition by this compound
The diagram below illustrates the simplified pathway of Hepatitis C Virus (HCV) RNA replication and the mechanism of inhibition by this compound. The viral RNA-dependent RNA polymerase (NS5B) is central to this process, synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA. This intermediate then serves as a template for the production of new positive-strand RNA genomes. This compound, a non-nucleoside inhibitor, binds to an allosteric site on the NS5B polymerase, preventing the conformational changes necessary for RNA synthesis.
References
- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Initiation of RNA Synthesis by Hepatitis C Virus Nonstructural Protein 5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for JTK-853
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTK-853 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1] As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders it inactive.[2] This mechanism of action provides a high genetic barrier to resistance.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a common in vitro assay.
Quantitative Data Summary
Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative information for the preparation of this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 704.63 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4] |
| Purity | >98% | [4] |
| Storage (Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry and dark place. | [4] |
| Storage (Stock Solution in DMSO) | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. | [4] |
| Shelf Life (Properly Stored) | >2 years | [4] |
Stock Solution Concentration Examples
The following table provides solvent volumes required to prepare stock solutions of this compound at various concentrations.
| Desired Concentration | Mass of this compound (for given volume) | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 1.42 mL | 7.10 mL | 14.19 mL |
| 5 mM | 0.28 mL | 1.42 mL | 2.84 mL |
| 10 mM | 0.14 mL | 0.71 mL | 1.42 mL |
| 50 mM | 0.03 mL | 0.14 mL | 0.28 mL |
Table adapted from MedKoo Biosciences.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-handling: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber or foil-wrapped tube.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to the table above).
-
For example, to prepare a 10 mM stock solution, add 0.14 mL of DMSO to 1 mg of this compound.
-
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Storage:
-
For immediate use, the stock solution can be stored at 0-4°C for a few days to weeks.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months.
-
Protocol 2: In Vitro HCV Replicon Colony Formation Assay
This protocol is an example of how to use the this compound stock solution in an in vitro assay to assess its antiviral activity and the emergence of resistance.
Materials:
-
Huh-7.5 cells
-
HCV subgenomic replicon RNAs (e.g., genotype 1a or 1b)
-
GenePulser or other electroporation device
-
6-well plates
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Geneticin (G418)
-
Human serum (HS)
-
Crystal violet solution (1% v/v in methanol)
-
Lysis buffer
Procedure:
-
Cell Transfection:
-
Transfect Huh-7.5 cells with HCV subgenomic replicon RNA via electroporation.
-
Seed the transfected cells in 6-well plates at a density of 1 x 10^5 cells/well.
-
-
Compound Treatment:
-
After 4 hours, replace the culture medium with fresh medium containing Geneticin (for selection), 40% human serum, and this compound at the desired final concentration.
-
The this compound stock solution should be diluted such that the final concentration of DMSO in the culture medium is 0.1% (v/v) to minimize solvent toxicity.
-
For example, to achieve a final concentration of 1 µM this compound from a 10 mM stock, a 1:10,000 dilution is required. This can be done through serial dilutions.
-
-
Cell Culture and Maintenance:
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO2).
-
Replace the medium containing this compound and other components twice weekly.
-
-
Colony Visualization and Quantification:
-
After 2-3 weeks of treatment, visualize the colonies that have emerged in the presence of the drug by staining with crystal violet solution.
-
To quantify the emergence of resistant colonies, the stained colonies can be lysed, and the optical density (OD) of the lysate can be measured.
-
Visualizations
This compound Stock Solution Preparation Workflow
References
- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 4. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
JTK-853: A Powerful Tool for Interrogating HCV Polymerase Function
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
JTK-853 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3] As a highly specific inhibitor, this compound serves as an invaluable research tool for elucidating the intricacies of HCV polymerase function, dissecting the mechanisms of viral replication, and profiling the emergence of drug resistance. This document provides detailed application notes and experimental protocols for utilizing this compound in the laboratory setting.
This compound distinguishes itself by binding to the palm I site of the HCV polymerase, a mechanism distinct from many other palm site inhibitors.[1][4] This interaction effectively blocks the polymerase's enzymatic activity.[5] Structural analyses have revealed that this compound associates not only with the palm site but also with the β-hairpin region of the polymerase.[3] Its potent antiviral activity has been demonstrated against genotype 1 HCV replicons, with a low nanomolar 50% inhibitory concentration (IC50).[1][3]
Data Presentation
In Vitro Activity of this compound
| Parameter | HCV Genotype/Strain | Value (µM) | Notes |
| IC50 | 1b (Con1) | 0.00832 | Inhibition of RdRp activity.[1] |
| 1b (BK) | 0.0178 | Inhibition of RdRp activity.[1] | |
| 1a (H77) | 0.0173 | Inhibition of RdRp activity.[1] | |
| 2 | >10 | Inhibition of RdRp activity.[1] | |
| 3 | 0.277 | Inhibition of RdRp activity.[1] | |
| 4 | 0.214 | Inhibition of RdRp activity.[1] | |
| EC50 | 1b (Con1) | 0.0347 | Antiviral activity in replicon cells.[1] |
| 1a (H77) | 0.378 | Antiviral activity in replicon cells.[1] | |
| EC90 | 1b (Con1) | 0.146 | Antiviral activity in replicon cells.[1] |
| 1a (H77) | 1.09 | Antiviral activity in replicon cells.[1] |
This compound Resistance Mutations in HCV Polymerase
| Mutation | Location | Fold Change in EC50 (vs. Wild-Type) |
| C316Y | Palm I Site | - |
| M414T | Palm I Site | 44 |
| C445F | Palm I Site | 5 |
| Y448H | Palm I Site | 6 |
| Y452H | Palm I Site | - |
| L466V | Palm I Site | 21 |
Note: Fold change data is based on the Con1 replicon.[6] The C316Y and Y452H mutations were identified as predominant resistance mutations in an in vitro selection study, though specific fold-change values were not provided in the search results.[1][4]
Experimental Protocols
HCV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay measures the ability of this compound to directly inhibit the enzymatic activity of purified HCV RdRp.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A)) and primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in DMSO
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and primer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified HCV RdRp enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Start the polymerization by adding the rNTP mix, including the radiolabeled rNTP.
-
Incubate for an additional period to allow for RNA synthesis.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
-
Collect the precipitated RNA on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled rNTPs.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition of RdRp activity for each this compound concentration and determine the IC50 value.
HCV Replicon Assay for Antiviral Activity
This cell-based assay assesses the antiviral activity of this compound by measuring the inhibition of HCV RNA replication in a replicon system.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon containing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
This compound dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the HCV replicon cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percent inhibition of HCV replication for each this compound concentration and determine the EC50 and EC90 values.
In Vitro Resistance Selection Study
This experiment is designed to identify the genetic mutations in the HCV polymerase that confer resistance to this compound.
Materials:
-
HCV replicon cells.
-
Cell culture medium with and without G418.
-
This compound.
Protocol:
-
Plate HCV replicon cells at a low density in the presence of a selective concentration of this compound (typically 2-10 times the EC50 value) and G418.
-
Maintain the cells in culture, replacing the medium with fresh medium containing this compound and G418 every 3-4 days.
-
Monitor the plates for the emergence of resistant colonies over several weeks.
-
Isolate and expand the resistant colonies.
-
Extract total RNA from the expanded resistant cell clones.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon.
-
Sequence the amplified NS5B DNA to identify mutations compared to the wild-type replicon sequence.
-
Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon and performing the HCV replicon assay as described above.
Visualizations
Caption: Mechanism of this compound binding to the HCV polymerase.
Caption: Workflow for determining the antiviral activity of this compound.
Caption: Experimental workflow for identifying this compound resistance mutations.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Jtk-853 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTK-853, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bioactive small molecule that was investigated as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its chemical formula is C₂₈H₂₃F₇N₆O₄S₂ with a molecular weight of 704.63 g/mol .[2] Due to its complex and largely hydrophobic structure, this compound exhibits poor solubility in aqueous solutions, a common challenge for many drug discovery compounds.[3][4]
Q2: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended solvent?
A2: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[5] Many researchers experience that a significant percentage of compounds in corporate collections are not soluble in DMSO at high concentrations (10-30 mM).[6] It is crucial to start with a high-concentration stock in 100% DMSO and then dilute it into your aqueous buffer. Be aware that the final DMSO concentration in your assay should be kept low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[6]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous media. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds.[6] This indicates that the aqueous medium cannot maintain the compound in a solubilized state at the desired concentration. Please refer to the Troubleshooting Guide below for detailed strategies to address this, such as using co-solvents, adjusting pH, or employing sonication.
Q4: Can I use solvents other than DMSO?
A4: Yes, other water-miscible organic solvents can be considered, depending on the tolerance of your specific assay. These may include ethanol, methanol, acetonitrile, or dimethylformamide (DMF).[6] It is essential to perform solvent tolerance studies for your particular cell line or assay system to determine the maximum allowable concentration of each solvent.
Troubleshooting Guide: this compound Solubility Issues
This guide provides systematic approaches to address common solubility problems encountered with this compound in experimental settings.
Initial Stock Solution Preparation
Problem: this compound powder does not fully dissolve in DMSO.
Possible Causes & Solutions:
-
Insufficient Solvent Volume: The concentration may be too high. Try increasing the volume of DMSO.
-
Low-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. Water contamination can reduce the solubility of hydrophobic compounds.
-
Particulate Matter: The compound may require gentle warming (to 37°C) or brief vortexing to fully dissolve. Visually inspect the solution against a light source to ensure no particulates are present.
Aqueous Solution Preparation & Compound Precipitation
Problem: this compound precipitates upon dilution of the DMSO stock into aqueous buffer.
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Troubleshooting Strategies:
-
Lower the Final Concentration: It is possible that the desired final concentration of this compound exceeds its solubility limit in the final assay medium. Perform a serial dilution to determine the maximum achievable concentration without precipitation.[6]
-
Optimize the Dilution Method:
-
Direct Dilution: Add the DMSO stock directly to the final volume of the assay medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.[6]
-
Avoid Intermediate Aqueous Dilutions: Do not perform an intermediate dilution step in a purely aqueous solution before adding to the final assay medium, as this increases the likelihood of precipitation.[6]
-
-
In-Well Sonication: For plate-based assays, in-well sonication can help re-dissolve compounds that have precipitated in the assay plate.[6]
-
Employ Formulation Strategies: For more persistent solubility issues, consider modifying your buffer with solubilizing excipients. Over 70% of new chemical entities in development pipelines face challenges with poor aqueous solubility.[3]
-
Co-solvents: The use of co-solvents, which are mixtures of water and one or more water-miscible solvents, is a common technique to enhance the solubility of poorly water-soluble drugs.[4]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be leveraged to solubilize poorly water-soluble drugs.[3] These can include self-emulsifying drug delivery systems (SEDDS).[7]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 704.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 7.05 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect for any remaining particulates.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
-
Protocol 2: Solubility Assessment in Different Co-Solvents
This protocol aims to determine the approximate solubility of this compound in various solvent systems relevant to biological assays.
-
Materials:
-
10 mM this compound in DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Co-solvents: Ethanol, Polyethylene Glycol 300 (PEG300), Propylene Glycol
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity)
-
-
Procedure:
-
Prepare a series of assay buffers containing different percentages of co-solvents (e.g., 1%, 5%, 10% v/v).
-
In a 96-well plate, add 198 µL of each buffer/co-solvent mixture to respective wells.
-
Add 2 µL of the 10 mM this compound DMSO stock to each well to achieve a final concentration of 100 µM.
-
Mix the plate on a plate shaker for 5 minutes.
-
Incubate the plate at room temperature for 1 hour.
-
Visually inspect for precipitation and measure the absorbance (turbidity) at 600 nm. An increase in absorbance indicates precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Maximum Visual Solubility (µM) | Turbidity (OD₆₀₀) at 100 µM |
| 100% DMSO | >10,000 | N/A |
| Assay Buffer + 0.1% DMSO | < 1 | 0.58 |
| Assay Buffer + 1% DMSO | ~5 | 0.32 |
| Assay Buffer + 1% Ethanol | ~10 | 0.25 |
| Assay Buffer + 5% PEG300 | ~50 | 0.08 |
| Assay Buffer + 5% Propylene Glycol | ~40 | 0.11 |
Note: The data presented in this table is illustrative and should be experimentally determined for your specific batch of this compound and assay conditions.
Signaling Pathway
As an inhibitor of the HCV NS5B polymerase, this compound's primary mechanism of action is to block viral RNA replication.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Jtk-853 Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Jtk-853 for in vitro antiviral assays against Hepatitis C Virus (HCV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It specifically binds to the palm site of the polymerase, thereby disrupting viral RNA replication.[1]
Q2: What is the typical effective concentration (EC50) of this compound against HCV?
A2: The EC50 of this compound can vary depending on the HCV genotype and the specific cell line used. Published data indicates potent activity against genotype 1b replicons with an EC50 of approximately 0.035 µM.[1][3] For genotype 1a, the EC50 has been reported to be around 0.38 µM.[4]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration should be determined by performing a dose-response experiment to establish the 50% effective concentration (EC50) against the HCV strain of interest and the 50% cytotoxic concentration (CC50) in the host cell line. The goal is to use a concentration that provides maximal antiviral activity with minimal cytotoxicity.
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to the host cells, signifying a more promising drug candidate.
Q5: What should I do if I observe high cytotoxicity with this compound?
A5: If you observe significant cytotoxicity, consider the following:
-
Lower the concentration range: Test a broader range of lower concentrations of this compound in your cytotoxicity assay.
-
Check the solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically ≤ 0.5%).
-
Assess cell health: Confirm that the cells are healthy and not compromised before adding the compound.
-
Use a different cytotoxicity assay: Some compounds may interfere with the readout of specific assays (e.g., MTT). Consider using an alternative method like a lactate dehydrogenase (LDH) release assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | Inconsistent cell seeding density. Variability in virus inoculum. Pipetting errors. Passage number of cells. | Ensure a consistent number of cells are seeded in each well. Use a well-characterized and titered virus stock. Calibrate pipettes regularly and use proper pipetting techniques. Use cells within a consistent and low passage number range. |
| No antiviral activity observed | Incorrect HCV genotype for this compound's known spectrum. Compound degradation. Resistant virus strain. Sub-optimal assay conditions. | Confirm the genotype of your HCV replicon or virus. This compound is most potent against genotype 1. Prepare fresh stock solutions of this compound and store them properly (protected from light and at the recommended temperature). Sequence the NS5B region of your virus to check for resistance mutations. Optimize incubation times, media components, and readout parameters. |
| High background in cytotoxicity assay | Contamination of cell culture. Unhealthy cells at the time of seeding. Interference of this compound with the assay reagent. | Regularly test for mycoplasma and other contaminants. Ensure optimal cell culture conditions and viability before starting the experiment. Run a control with this compound in cell-free medium to check for direct reaction with the assay reagents. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentration. Interaction with media components. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentration. Visually inspect the medium for any precipitation after adding the compound. If solubility is a persistent issue, consider using a formulation with solubility enhancers, if available. |
Quantitative Data Summary
| Compound | HCV Genotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | 1b | Huh-7 | 0.035 | >10 | >285 | [1][3][4] |
| This compound | 1a | Huh-7.5 | 0.38 | >10 | >26 | [4] |
Experimental Protocols
Determination of EC50 using an HCV Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Trypsinize and count the HCV replicon cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration range could be from 10 µM down to 0.001 µM in 2-fold or 3-fold dilutions. Include a "no drug" (vehicle control, e.g., 0.1% DMSO) and a "no cell" (background) control.
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the data to the vehicle control (100% activity) and plot the percentage of inhibition against the log of the this compound concentration. Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Determination of CC50 using an MTT Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using an MTT assay.
Materials:
-
Huh-7 cells (or the same host cell line used for the EC50 determination).
-
Complete DMEM with 10% FBS and penicillin/streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm).
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. The concentration range should be higher than the expected EC50 values (e.g., 100 µM down to 0.1 µM). Include a "no drug" (vehicle control) and a "no cell" (background) control.
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for the same duration as the EC50 assay (48-72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the this compound concentration. Calculate the CC50 value using a non-linear regression analysis.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound mechanism of action.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
JTK-853 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JTK-853 in experimental settings. The following information addresses potential experimental artifacts, outlines appropriate controls, and offers troubleshooting advice for common assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). It is a piperazine derivative that binds to the palm site of the NS5B polymerase, thereby inhibiting its enzymatic activity and preventing viral RNA replication.[1]
Q2: In which experimental systems has this compound shown activity?
This compound has demonstrated potent inhibitory activity against genotype 1 HCV polymerase in enzymatic assays and antiviral activity against genotype 1b replicons in cell-based assays.[1]
Q3: What are the known resistance mutations for this compound?
Decreased antiviral activity of this compound has been observed in HCV replicons with mutations at positions C316Y, M414T, Y452H, and L466V in the palm site region of the NS5B polymerase.[1]
Troubleshooting Experimental Artifacts
This section addresses common issues that may arise during experiments with this compound and provides potential solutions.
| Observed Problem | Potential Cause | Recommended Action | Relevant Controls |
| Lower than expected potency (High EC50/IC50) | 1. Compound stability: this compound may be unstable under certain experimental conditions (e.g., prolonged incubation, pH). 2. Assay interference: Components of the assay medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration. However, the presence of up to 40% human serum has been reported to have little effect on its activity.[1] 3. Cell health: Suboptimal health of the host cells can affect viral replication and compound efficacy. 4. Incorrect DMSO concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay. | 1. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. 2. Test the effect of serum concentration on this compound activity in your specific assay. 3. Monitor cell viability throughout the experiment. Ensure cells are passaged appropriately and are in the logarithmic growth phase. 4. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%). | - Positive Control: A known HCV NS5B inhibitor with established potency. - Vehicle Control: Cells treated with the same concentration of DMSO as the experimental wells. - Cell Viability Control: Untreated cells to monitor the health of the cell culture. |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent pipetting of the compound or cells. 2. Edge effects: Evaporation from the outer wells of a multi-well plate. 3. Cell clumping: Uneven distribution of cells in the wells. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Avoid using the outermost wells of the plate or fill them with sterile media/PBS. 3. Ensure a single-cell suspension before seeding. | - Replicate Controls: Include multiple vehicle and positive control wells to assess assay variability. |
| Unexpected cytotoxicity | 1. Off-target effects: As a piperazine derivative, this compound may have off-target activities leading to cytotoxicity at higher concentrations. 2. Metabolite toxicity: The CYP3A4-mediated metabolite of this compound, M2, could have cytotoxic effects. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic. | 1. Perform a dose-response curve for cytotoxicity in parallel with the antiviral assay. 2. If using primary hepatocytes or other metabolically active cells, consider the potential contribution of metabolites. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line. | - Cell Viability Assay: Run a concurrent cytotoxicity assay (e.g., MTT, CellTiter-Glo) on uninfected cells. - Vehicle Control: Assess the toxicity of the solvent at the concentrations used. |
| Inconsistent results in HCV replicon assays | 1. Replicon instability: The HCV replicon may be lost or its replication efficiency may decrease over multiple cell passages. 2. Mycoplasma contamination: Can affect cell health and viral replication. 3. Slow binding kinetics: Some non-nucleoside inhibitors exhibit slow binding to their target, which may require longer incubation times to observe maximal inhibition. | 1. Use low-passage replicon-containing cells. Regularly check for replicon expression (e.g., via reporter gene activity or western blot for HCV proteins). 2. Routinely test cell cultures for mycoplasma contamination. 3. Perform a time-course experiment to determine the optimal incubation time for this compound. | - Negative Control Replicon: A replicon with a lethal mutation in the NS5B polymerase (e.g., GND mutant) to confirm that the reporter signal is dependent on active replication.[2] - Positive Control Inhibitor: An inhibitor with known kinetics to validate the assay timeline. |
Experimental Protocols & Controls
HCV Replicon Assay (Luciferase-Based)
This protocol is a general guideline for assessing the antiviral activity of this compound in a Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter.
Methodology:
-
Cell Seeding: Seed Huh-7 cells containing the HCV replicon in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 0.5%).
-
Treatment: Add the diluted this compound solutions to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, measure the luciferase activity according to the manufacturer's instructions for the specific luciferase assay reagent used (e.g., Steady-Glo).
-
Data Analysis: Normalize the luciferase signal to the vehicle control (DMSO) to determine the percentage of inhibition. Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Controls for HCV Replicon Assay:
| Control Type | Purpose | Description |
| Positive Control | To validate assay performance and confirm that the replicon is susceptible to inhibition. | A well-characterized HCV NS5B inhibitor (e.g., another non-nucleoside inhibitor or a nucleoside analog). |
| Negative (Vehicle) Control | To establish the baseline level of replicon activity (0% inhibition). | Cells treated with the same concentration of DMSO as the experimental wells. |
| Cell Viability Control | To assess the cytotoxicity of the compound. | Run a parallel plate with uninfected Huh-7 cells treated with the same concentrations of this compound and measure cell viability (e.g., using an MTT or CellTiter-Glo assay). |
| No-Cell Control | To determine the background signal of the assay. | Wells containing only cell culture medium and the luciferase assay reagent. |
| Replicon Negative Control | To confirm that the measured signal is due to active HCV replication. | A Huh-7 cell line containing a replicon with a non-functional NS5B polymerase (e.g., a GND mutant).[2] |
Data Presentation: this compound Efficacy and Resistance
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound against HCV Genotype 1b Replicon
| Parameter | Value | Assay Conditions |
| EC50 | 0.035 µM | HCV genotype 1b replicon in Huh-7 cells, 48-hour incubation. |
This data is derived from a preclinical characterization study.[1]
Table 2: Impact of NS5B Mutations on this compound Susceptibility
| Mutation | Fold Change in EC50 vs. Wild-Type |
| M414T | 44 |
| C445F | 5 |
| Y448H | 6 |
| L466V | 21 |
Fold change indicates the relative decrease in susceptibility to this compound compared to the wild-type replicon.
Visualizing Experimental Workflows and Pathways
Experimental Workflow: HCV Replicon Assay
The following diagram illustrates the general workflow for an HCV replicon assay to determine the EC50 of this compound.
Caption: Workflow for determining this compound EC50 in an HCV replicon assay.
Signaling Pathway: this compound Inhibition of HCV Replication
This diagram depicts the mechanism of action of this compound in the context of HCV replication.
Caption: this compound inhibits HCV replication by targeting the NS5B polymerase.
References
Technical Support Center: Jtk-853 Resistance Selection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Jtk-853 in resistance selection assays. The information is tailored for scientists in the field of virology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-nucleoside inhibitor that specifically targets the NS5B RNA-dependent RNA polymerase of the Hepatitis C Virus (HCV).[1][2] This enzyme is essential for the replication of the viral genome. By binding to an allosteric site on the NS5B polymerase, this compound disrupts its enzymatic activity, thereby inhibiting viral replication.
Q2: Which HCV genotypes is this compound most effective against?
A2: this compound demonstrates potent activity against HCV genotype 1, with 50% inhibitory concentration (IC50) values in the nanomolar range for both genotype 1a and 1b.[1] Its efficacy against other genotypes, such as 2, 3, and 4, is significantly lower.[1]
Q3: What are the known resistance mutations to this compound?
A3: Specific amino acid substitutions in the NS5B polymerase have been identified that confer resistance to this compound. The most commonly reported mutations include M414T, C445R, Y448C/H, and L466F/V.[1]
Q4: How significant is the resistance conferred by these mutations?
A4: The level of resistance, as measured by the fold-change in the 50% effective concentration (EC50), varies between mutations. For instance, the M414T mutation can lead to a 44-fold increase in the EC50 value, while the L466V mutation results in a 21-fold increase.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory and antiviral activity of this compound against wild-type and resistant HCV variants.
| Target | This compound Concentration (µM) | Fold Change in Resistance |
| IC50 (Enzymatic Assay) | ||
| Genotype 1b (Con1) NS5B Polymerase | 0.00832 | - |
| Genotype 1b (BK) NS5B Polymerase | 0.0178 | - |
| Genotype 1a (H77) NS5B Polymerase | 0.0173 | - |
| EC50 (Replicon Assay) | ||
| Wild-Type (Genotype 1b) | 0.0347 | - |
| M414T Mutant | 1.5268 (calculated) | 44-fold |
| C316Y Mutant | 2.0126 (calculated) | 58-fold |
| Y452H Mutant | 1.5268 (calculated) | 44-fold |
| L466V Mutant | 0.7287 (calculated) | 21-fold |
Note: Calculated EC50 values for mutants are derived from the wild-type EC50 and the reported fold-change in resistance.[1]
Experimental Protocols
Protocol 1: HCV Replicon-Based Resistance Selection Assay
This protocol outlines a general method for selecting this compound resistant HCV replicons in a cell-based assay.
1. Cell Culture and Replicon Transfection:
- Culture Huh-7 cells, or a highly permissive subclone, in DMEM supplemented with 10% FBS and non-essential amino acids.
- Linearize the HCV replicon plasmid (e.g., genotype 1b) containing a selectable marker like the neomycin resistance gene.
- Synthesize replicon RNA in vitro using a T7 transcription kit.
- Transfect the in vitro-transcribed HCV replicon RNA into the Huh-7 cells using electroporation.
2. G418 Selection of Stable Replicon Cells:
- Two to four days post-transfection, begin selection by adding G418 (neomycin analog) to the culture medium at an appropriate concentration (e.g., 0.5 mg/mL).
- Replace the medium with fresh G418-containing medium every 3-4 days.
- Monitor the cells for the formation of G418-resistant colonies, which typically takes 3-4 weeks.
3. This compound Resistance Selection:
- Pool the G418-resistant colonies to create a stable replicon cell line.
- Culture the stable replicon cells in the presence of a starting concentration of this compound (e.g., at the EC50 value).
- Gradually increase the concentration of this compound in a stepwise manner as the cells recover and begin to proliferate. This process can take several weeks to months.
- Isolate colonies that are able to grow at high concentrations of this compound (e.g., >50-fold the initial EC50).
4. Analysis of Resistant Clones:
- Expand the resistant colonies.
- Determine the EC50 of this compound for each resistant clone using a dose-response assay and compare it to the parental replicon cell line.
- Extract total RNA from the resistant clones and perform RT-PCR to amplify the NS5B coding region.
- Sequence the amplified NS5B region to identify mutations responsible for the resistant phenotype.
Visualizations
HCV Replication Cycle and this compound Target
Caption: The HCV replication cycle within a hepatocyte, highlighting the inhibitory action of this compound on RNA replication.
Experimental Workflow for Resistance Selection
Caption: A stepwise workflow for the selection and characterization of this compound resistant HCV replicons.
Troubleshooting Guide
Problem 1: No G418-resistant colonies are forming after transfection.
-
Possible Cause:
-
Low transfection efficiency: The Huh-7 cells may not have been efficiently transfected with the replicon RNA.
-
RNA degradation: The in vitro transcribed RNA may have been degraded before or during transfection.
-
Sub-optimal cell condition: The Huh-7 cells may not be healthy or permissive enough for efficient replicon replication.
-
Incorrect G418 concentration: The concentration of G418 used for selection may be too high, killing all cells before colonies can form.
-
-
Solution:
-
Optimize the electroporation parameters (voltage, capacitance, cuvette gap size).
-
Ensure the use of RNase-free reagents and consumables during in vitro transcription and transfection.
-
Use a highly permissive Huh-7 cell line or a subclone known to support robust HCV replication.
-
Perform a G418 kill curve on the parental Huh-7 cells to determine the optimal concentration for selection.
-
Problem 2: The entire population of stable replicon cells dies when this compound is added.
-
Possible Cause:
-
Starting concentration of this compound is too high: The initial concentration of the inhibitor may be too potent, leading to the rapid death of all cells.
-
Low frequency of pre-existing resistant variants: The population of replicon-containing cells may not have a sufficient number of naturally occurring resistant variants to survive the initial drug pressure.
-
-
Solution:
-
Start the selection with a lower concentration of this compound, for example, at or below the EC50 value.
-
Increase the population size of the stable replicon cells before starting the drug selection to increase the probability of selecting for rare resistant variants.
-
Problem 3: Resistant colonies are isolated, but sequencing of the NS5B region does not reveal any known resistance mutations.
-
Possible Cause:
-
Novel resistance mutations: The resistance may be conferred by novel, previously uncharacterized mutations in the NS5B polymerase.
-
Resistance mechanism outside of NS5B: Although less common for non-nucleoside inhibitors, resistance could potentially arise from mutations in other viral proteins or through changes in host cell factors that affect drug efficacy.
-
Mixed population: The isolated colony may still be a mixed population of sensitive and resistant cells, and the sensitive population may be over-represented in the sequencing results.
-
-
Solution:
-
Perform further subcloning of the resistant colony to ensure a pure population before re-sequencing.
-
Consider sequencing other non-structural proteins of the HCV replicon (e.g., NS3, NS5A) to check for mutations.
-
Investigate potential changes in host cell gene expression that might contribute to resistance.
-
Problem 4: EC50 values for this compound are inconsistent between experiments.
-
Possible Cause:
-
Variability in cell density: The number of cells seeded per well can significantly impact the outcome of antiviral assays.
-
Inconsistent drug preparation: Errors in the dilution and preparation of this compound can lead to variability.
-
Cell passage number: The characteristics of the replicon cells can change over time with increasing passage numbers.
-
-
Solution:
-
Ensure precise and consistent cell seeding densities for all assays.
-
Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Use replicon cells within a defined low passage number range for all experiments and maintain well-documented cell banks.
-
References
Improving Jtk-853 stability in long-term experiments
Topic: Improving Jtk-853 Stability in Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of the novel kinase inhibitor, this compound, during long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: this compound is susceptible to both oxidative and hydrolytic degradation in aqueous buffers. The primary degradation pathway involves the oxidation of the dimethylaniline moiety, followed by hydrolysis of the amide bond, especially under non-optimal pH and temperature conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C with protection from light and moisture.
Q3: How should I store this compound for long-term use?
A3: For long-term storage, solid this compound should be stored at -20°C or below, protected from light. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q4: Can I use this compound in standard cell culture media for experiments lasting longer than 24 hours?
A4: Caution is advised for experiments exceeding 24 hours. This compound shows significant degradation in standard bicarbonate-buffered cell culture media at 37°C. For long-term assays, consider media replacement every 24-48 hours or the inclusion of stabilizing agents.
Q5: Are there any known reagents that are incompatible with this compound?
A5: Avoid strong oxidizing agents and highly acidic or alkaline conditions (pH < 6.0 or pH > 8.0), as these can accelerate the degradation of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results in Multi-Day Assays | Degradation of this compound in the experimental medium over time. | 1. Replenish the medium with freshly diluted this compound every 24-48 hours.2. Incorporate a stabilizing antioxidant, such as N-acetylcysteine (1 mM), into your culture medium.3. Perform a time-course experiment to quantify this compound concentration at different time points using HPLC. |
| Precipitate Formation in Aqueous Buffers | This compound has low aqueous solubility, especially at neutral pH. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in your aqueous solution is at least 0.1%.2. Prepare the final dilution by adding the this compound stock solution to the aqueous buffer dropwise while vortexing.3. Consider using a solubilizing agent, such as 10% (w/v) Captisol®, in your final buffer. |
| Loss of Biological Activity in Stored Solutions | Improper storage of stock or working solutions, leading to degradation. Repeated freeze-thaw cycles. | 1. Aliquot stock solutions into single-use volumes and store at -80°C.[1]2. Prepare fresh aqueous working solutions daily from a thawed aliquot of the DMSO stock.3. Validate the concentration of your stock solution periodically using HPLC or UV-Vis spectrophotometry. |
| High Background in Cellular Assays | Non-specific binding or cellular stress caused by degraded this compound byproducts. | 1. Use freshly prepared this compound solutions for all experiments.2. Include a "vehicle-only" control that has been incubated under the same conditions to assess the effect of the solvent and any potential degradation products.3. Reduce the final concentration of this compound to the lowest effective concentration to minimize off-target effects.[2] |
Quantitative Data Summary
Table 1: Stability of this compound (10 µM) in Various Solvents at 37°C
| Solvent | % Remaining after 24h | % Remaining after 72h |
| Anhydrous DMSO | >99% | >99% |
| PBS (pH 7.4) | 85% | 62% |
| DMEM + 10% FBS | 78% | 51% |
| DMEM + 10% FBS + 1 mM N-acetylcysteine | 92% | 81% |
Table 2: Effect of pH on this compound (10 µM) Stability in Aqueous Buffer at 37°C over 48 hours
| pH | % Remaining |
| 5.0 | 71% |
| 6.5 | 88% |
| 7.4 | 81% |
| 8.5 | 65% |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Working Solutions for Cell Culture
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use tubes and store at -80°C.
-
Prepare Stabilizing Agent Stock (Optional): Prepare a 100 mM stock solution of N-acetylcysteine (NAC) in sterile cell culture grade water and filter-sterilize.
-
Prepare Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Warm your desired cell culture medium to 37°C.
-
If using a stabilizing agent, add the NAC stock solution to the medium to a final concentration of 1 mM.
-
Serially dilute the this compound stock solution in the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Application: Immediately add the freshly prepared this compound working solution to your cell cultures.
-
Long-Term Experiments: For experiments lasting longer than 48 hours, perform a full media change with a freshly prepared this compound working solution every 48 hours.
Protocol 2: HPLC-Based Assay for Quantifying this compound Degradation
-
Instrumentation: A reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid).
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the relevant experimental buffer (e.g., cell culture medium) to create a standard curve.
-
Sample Preparation:
-
At specified time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the this compound-containing medium.
-
Centrifuge the sample to remove any cellular debris.
-
Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge at high speed.
-
Transfer the supernatant to an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution of this compound at its characteristic UV absorbance wavelength (e.g., 280 nm).
-
Calculate the peak area of this compound in the samples.
-
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. Calculate the percentage of this compound remaining relative to the 0-hour time point.
Visualizations
Caption: Proposed primary degradation pathway for this compound in aqueous solutions.
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Experimental workflow for HPLC-based stability assessment of this compound.
References
Overcoming low Jtk-853 potency in specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jtk-853. The information is presented in a question-and-answer format to directly address common issues, particularly the observation of low potency in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive and thus halts viral RNA replication.[2]
Q2: Is this compound a c-Met inhibitor?
A2: There is no scientific literature to support that this compound is a direct inhibitor of the c-Met receptor tyrosine kinase. This compound's well-characterized activity is against the HCV NS5B polymerase.[1][3] Confusion may arise from the broad screening of kinase inhibitors against various targets in drug discovery. If you are seeking a c-Met inhibitor, we recommend using a compound specifically validated for that target.
Q3: What is the expected potency (IC50) of this compound?
A3: The potency of this compound is highly dependent on the experimental system, particularly the HCV genotype and the specific replicon cell line used. Generally, it exhibits nanomolar to low micromolar activity against genotype 1 HCV replicons.
This compound Potency Across Different HCV Genotypes and Mutant Replicons
| HCV Genotype/Replicon | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Genotype 1b (Con1) | Huh-7 | Replicon Assay | 0.035 | [1] |
| Genotype 1a (H77) | Huh-7 | Polymerase Assay | 0.0173 | [4] |
| Genotype 1b (BK) | Huh-7 | Polymerase Assay | 0.0178 | [4] |
| Genotype 2a | Huh-7 | Polymerase Assay | >10 | [4] |
| Genotype 3a | Huh-7 | Polymerase Assay | 0.277 | [4] |
| Genotype 4a | Huh-7 | Polymerase Assay | 0.214 | [4] |
| M414T mutant replicon | N/A | Replicon Assay | 44-fold increase vs. WT | [5] |
| C445F mutant replicon | N/A | Replicon Assay | 5-fold increase vs. WT | [5] |
| Y448H mutant replicon | N/A | Replicon Assay | 6-fold increase vs. WT | [5] |
| L466V mutant replicon | N/A | Replicon Assay | 21-fold increase vs. WT | [5] |
Note: IC50 (50% inhibitory concentration) values are typically from biochemical assays (e.g., polymerase assays), while EC50 (50% effective concentration) values are from cell-based assays (e.g., replicon assays).
Troubleshooting Low this compound Potency
Observing lower than expected potency of this compound in your experiments can be attributed to a variety of factors. This guide provides a systematic approach to troubleshoot and identify the potential cause.
Diagram: Troubleshooting Workflow for Low Drug Potency
Caption: A step-by-step workflow to diagnose the cause of low this compound potency.
Step 1: Verify Compound Integrity and Handling
Issue: The observed low potency may be due to problems with the this compound compound itself.
Troubleshooting Steps:
-
Purity and Identity:
-
Question: Is the this compound compound pure and correctly identified?
-
Action: If possible, verify the purity and identity of your compound stock using analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
-
Solubility:
-
Question: Is the compound fully dissolved in the solvent and the final culture medium?
-
Action: this compound is typically soluble in DMSO.[4] Ensure that the DMSO stock is fully dissolved before diluting it into your aqueous culture medium. Observe for any precipitation after dilution. Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
-
-
Storage and Stability:
-
Question: Has the compound been stored correctly and is it stable under your experimental conditions?
-
Action: Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Assess the stability of the compound in your culture medium over the duration of your experiment.
-
Step 2: Review Experimental Setup
Issue: Suboptimal experimental parameters can significantly impact the apparent potency of a compound.[6][7]
Troubleshooting Steps:
-
Cell Seeding Density:
-
Question: Is the cell seeding density appropriate for the assay duration?
-
Action: Cells that are too sparse may not respond robustly, while overly confluent cells can exhibit reduced sensitivity to drugs. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
-
Drug Incubation Time:
-
Question: Is the drug incubation time sufficient to observe an effect?
-
Action: The time required to observe a cytotoxic or cytostatic effect can vary. Perform a time-course experiment to determine the optimal incubation time.
-
-
Assay Type:
-
Question: Is the chosen cell viability assay suitable for the expected mechanism of action?
-
Action: Assays like MTT measure metabolic activity, which may not always directly correlate with cell death. Consider using complementary assays that measure different aspects of cell health, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assays).
-
-
Reagent Quality:
-
Question: Are all reagents, including cell culture media, serum, and assay components, of high quality and used consistently?
-
Action: Variations in media formulation or serum batches can influence cell growth and drug sensitivity.[7] Use reagents from a consistent source and lot number where possible.
-
Step 3: Investigate Cell Line-Specific Factors
Issue: The intrinsic properties of the cell line being used are a major determinant of drug sensitivity.[7]
Troubleshooting Steps:
-
Target Expression (for HCV replicon systems):
-
Question: Does the cell line express the HCV NS5B target at sufficient levels?
-
Action: Verify the expression of the NS5B polymerase in your replicon cell line using methods like Western blotting or RT-qPCR.
-
-
Mutational Status of the Target:
-
Question: Does the NS5B target in your cell line harbor any known resistance mutations?
-
Action: As shown in the table above, specific mutations in the NS5B palm site can significantly reduce the potency of this compound.[5] If you suspect resistance, sequence the NS5B gene in your cell line.
-
-
Drug Efflux Pumps:
-
Question: Does the cell line overexpress drug efflux pumps like P-glycoprotein (P-gp/MDR1)?
-
Action: Many cell lines, particularly cancer cell lines, can express high levels of ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell, reducing their intracellular concentration and apparent potency. This can be investigated by co-incubating this compound with a known efflux pump inhibitor (e.g., verapamil for P-gp).
-
-
Cell Health and Passage Number:
-
Question: Are the cells healthy and within a consistent passage number range?
-
Action: High passage numbers can lead to genetic drift and altered phenotypes, including drug sensitivity.[6][7] Use cells with a low and consistent passage number for your experiments. Regularly check for mycoplasma contamination.
-
Step 4: Explore Cellular Mechanisms of Resistance
Issue: If the above factors have been ruled out, the cell line may have intrinsic or acquired resistance mechanisms.
Troubleshooting Steps:
-
Target Engagement:
-
Question: Is this compound reaching and binding to its intracellular target?
-
Action: While direct measurement of target engagement in cells can be challenging, cellular thermal shift assays (CETSA) can be used to assess the binding of a drug to its target in a cellular context.
-
-
Downstream Signaling Pathways:
-
Question: Is the pathway downstream of the target being appropriately modulated?
-
Action: For this compound in an HCV replicon system, this would involve measuring the levels of viral RNA. If this compound were being investigated for off-target effects, you would analyze the relevant downstream signaling pathways using techniques like Western blotting to look at the phosphorylation status of key signaling proteins.
-
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-optimized density in 100 µL of complete medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is common to perform a 2-fold or 3-fold dilution series.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.
-
Protocol: Western Blotting for Pathway Analysis
This is a general protocol for analyzing protein expression and phosphorylation.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
Diagram: this compound Mechanism of Action on HCV Replication
Caption: this compound allosterically inhibits the HCV NS5B polymerase, preventing viral RNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotypic and phenotypic analyses of hepatitis C virus from patients treated with this compound in a three-day monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
JTK-853: A New Frontier in Non-Nucleoside HCV Polymerase Inhibition
A Comparative Analysis of a High-Barrier-to-Resistance Inhibitor for Hepatitis C Virus
In the landscape of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV), non-nucleoside inhibitors (NNIs) of the viral RNA-dependent RNA polymerase (NS5B) have been a cornerstone of combination therapies. However, the emergence of drug resistance remains a significant clinical challenge. JTK-853, a novel piperazine derivative, has emerged as a potent NNI with a distinct and highly advantageous resistance profile compared to other agents in its class. This guide provides a comprehensive comparison of this compound with other non-nucleoside HCV polymerase inhibitors, supported by available experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Unique Binding Mode
This compound exerts its antiviral activity by binding to an allosteric site on the HCV NS5B polymerase, specifically the palm I site.[1][2] Structural analyses have revealed that its interaction with the polymerase is unique among palm site inhibitors. This compound not only associates with the palm I domain but also interacts with the β-hairpin region of the enzyme.[1][2] This distinct binding mode is believed to be a key contributor to its high genetic barrier to resistance.
In contrast, other non-nucleoside inhibitors bind to different allosteric sites on the NS5B polymerase, primarily categorized as thumb pocket I, thumb pocket II, and other palm pocket sites. This difference in binding site is a critical determinant of their respective resistance profiles and cross-resistance patterns.
Comparative Efficacy
This compound has demonstrated potent antiviral activity against HCV, particularly genotype 1. In vitro studies using HCV replicon cells have shown impressive efficacy.
| Inhibitor | Type | Target Site | HCV Genotype | EC50 (µM) | EC90 (µM) | Reference |
| This compound | Piperazine derivative | Palm Site I & β-hairpin | 1a (H77) | 0.38 | - | [3] |
| 1b (Con1) | 0.035 | 0.146 | [3][4] | |||
| VX-222 | Thiophene-2-carboxylic acid derivative | Thumb Pocket II | 1b (Con1) | 0.005 | - | [5] |
| Filibuvir (PF-868554) | - | Thumb Pocket II | 1b (Con1) | 0.070 | - | [5] |
Table 1: In Vitro Antiviral Activity of this compound and Other Non-Nucleoside HCV Polymerase Inhibitors. This table summarizes the 50% effective concentration (EC50) and 90% effective concentration (EC90) of this compound and other representative non-nucleoside inhibitors against different HCV genotypes in replicon assays.
Resistance Profile: The Defining Advantage of this compound
The most striking feature of this compound is its remarkably high genetic barrier to resistance compared to other non-nucleoside inhibitors.[6][7] This has been demonstrated in vitro through colony formation assays, which assess the emergence of drug-resistant HCV replicons.
| Inhibitor | Target Site | Genotype 1a (H77) Resistant Colonies | Genotype 1b (Con1) Resistant Colonies | Key Resistance Mutations | Reference |
| This compound | Palm Site I & β-hairpin | Significantly fewer than other NNIs | Significantly fewer than other NNIs | C316Y, M414T, Y452H, L466V | [1][2] |
| GS-9190 | Palm Site I | More than this compound | More than this compound | Y448H | [7] |
| NNI-A | Thumb Pocket | More than this compound | - | - | [7] |
| PF-868554 (Filibuvir) | Thumb Pocket II | More than this compound | - | - | [7] |
| VX-222 | Thumb Pocket II | More than this compound | - | L419, M423, I482 | [5][7] |
Table 2: Comparative Resistance Profiles of this compound and Other Non-Nucleoside HCV Polymerase Inhibitors. This table highlights the lower frequency of resistant colony formation for this compound compared to other NNIs in both genotype 1a and 1b replicon assays.
Notably, the number of resistant colonies for this compound was substantially lower than for both another palm site inhibitor (GS-9190) and several thumb pocket-binding inhibitors.[6][7] Furthermore, this compound has shown an additive effect when used in combination with other classes of DAAs, such as NS5A inhibitors and protease inhibitors, and importantly, the combination resulted in a lower emergence of resistant colonies compared to combinations with other NNIs.[2][6][7]
The predominant mutations conferring resistance to this compound have been identified as C316Y, M414T, Y452H, and L466V in the palm site region of the NS5B polymerase.[1][2]
Experimental Protocols
HCV Replicon Assay (for EC50 Determination)
This assay is used to determine the concentration of the inhibitor that is required to inhibit HCV RNA replication by 50% in cultured cells.
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b Con1 strain) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a sensitive method such as quantitative real-time PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the compound concentration and fitting the data to a dose-response curve.
Colony Formation Assay (for Resistance Profiling)
This assay evaluates the frequency of emergence of drug-resistant HCV replicons.
-
Transfection: Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA.
-
Drug Selection: The transfected cells are cultured in the presence of a selective agent (e.g., G418) and the test inhibitor at a specific concentration (e.g., 1/3 x EC90).
-
Colony Staining: After a period of incubation (e.g., 13-17 days), the resulting cell colonies, which represent cells harboring drug-resistant replicons, are stained with crystal violet.[7]
-
Colony Counting and Analysis: The number of colonies is counted to determine the frequency of resistance. Resistant colonies can be isolated, and the NS5B gene is sequenced to identify resistance-associated mutations.
Visualizing the Landscape of HCV Inhibition
The following diagrams illustrate the mechanism of action of non-nucleoside inhibitors and the workflow for evaluating their resistance profiles.
Figure 1: Mechanism of action of non-nucleoside HCV polymerase inhibitors.
Figure 2: Workflow of the colony formation assay for resistance profiling.
Conclusion
This compound represents a significant advancement in the development of non-nucleoside inhibitors for HCV. Its potent antiviral activity, coupled with a uniquely high genetic barrier to resistance, positions it as a highly promising candidate for inclusion in future combination therapies. The distinct binding mode of this compound to the HCV NS5B polymerase likely underlies its favorable resistance profile and distinguishes it from other NNIs. For researchers and drug developers, the comparative data presented here underscores the potential of this compound to address the ongoing challenge of drug resistance in the treatment of chronic hepatitis C. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.
References
- 1. Genotypic and Phenotypic Analyses of Hepatitis C Virus from Patients Treated with this compound in a Three-Day Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Novel Non-Nucleoside Hepatitis C Virus Polymerase Inhibitor, Demonstrates a High Genetic Barrier to Resistance in vitro [scite.ai]
- 5. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
A Comparative Analysis of Resistance Profiles: JTK-853 versus Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profiles of two hepatitis C virus (HCV) NS5B polymerase inhibitors: JTK-853, a non-nucleoside inhibitor (NNI), and sofosbuvir, a nucleoside analog inhibitor (NI). The following sections detail their mechanisms of action, resistance-associated substitutions (RASs), and the experimental data supporting these findings.
Mechanism of Action and Resistance Overview
Both this compound and sofosbuvir target the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. However, their distinct binding sites and mechanisms of inhibition lead to different resistance profiles.
Sofosbuvir , a prodrug, is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA chain by the NS5B polymerase.[1][2] Upon incorporation, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication.[2][3] Resistance to sofosbuvir is primarily conferred by the S282T substitution in the NS5B catalytic site.[4][5] While this mutation reduces the susceptibility to sofosbuvir, it also significantly impairs the replication fitness of the virus, making its selection in clinical settings a rare event.[4]
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase known as the palm I site.[6][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function. In vitro studies have demonstrated that this compound has a high genetic barrier to resistance.[8][9] Resistance to this compound is associated with several amino acid substitutions within the palm I binding pocket, including C316Y, M414T, Y448H/C, Y452H, and L466V/F.[7][10]
Quantitative Comparison of Resistance
The following table summarizes the in vitro antiviral activity and resistance profiles of this compound and sofosbuvir against wild-type and mutant HCV replicons.
| Drug | HCV Genotype | NS5B Substitution | EC50 (µM) | Fold-Change in EC50 | Replication Capacity (% of Wild-Type) |
| This compound | 1b | Wild-Type | 0.035 | - | 100 |
| 1b | C316Y | 2.03 | 58 | Not Reported | |
| 1b | M414T | 1.54 | 44 | Not Reported | |
| 1b | Y452H | 1.54 | 44 | Not Reported | |
| 1b | L466V | 0.735 | 21 | Not Reported | |
| 1a | Wild-Type | 0.38 | - | 100 | |
| Sofosbuvir | 1b | Wild-Type | ~0.04-0.11 | - | 100 |
| 1b | S282T | Not directly reported, but fold-change is 2.4-18 | 2.4 - 18 | <2 - 22 | |
| 2a | Wild-Type | ~0.03-0.05 | - | 100 | |
| 2a | S282T | Not directly reported, but fold-change is 2.4-18 | 2.4 - 18 | <2 - 22 | |
| 3a | Wild-Type | ~0.08-0.12 | - | 100 | |
| 3a | S282T | Not directly reported, but fold-change is 2.4-18 | 2.4 - 18 | <2 - 22 |
EC50 values for this compound are from in vitro replicon assays.[7] Fold-change for sofosbuvir and replication capacity data are derived from multiple studies on various genotypes.[4][5]
Experimental Protocols
HCV Replicon Assay for Antiviral Activity and Resistance
This assay is used to determine the 50% effective concentration (EC50) of an antiviral compound and to assess the susceptibility of viral replicons carrying specific mutations.
1. Cell Culture and Replicons:
- Huh-7 human hepatoma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
- Subgenomic HCV replicons (e.g., genotype 1b, Con1 strain) containing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase) are used.
- Site-directed mutagenesis is employed to introduce specific resistance-associated substitutions into the NS5B coding region of the replicon plasmid.
2. In Vitro Transcription and Electroporation:
- Replicon plasmids are linearized, and in vitro transcription is performed to generate replicon RNA.
- Huh-7 cells are harvested, and a defined amount of replicon RNA is introduced into the cells via electroporation.
3. Antiviral Assay:
- Following electroporation, cells are seeded into 96-well plates.
- After cell attachment, the culture medium is replaced with medium containing serial dilutions of the antiviral compound (e.g., this compound or sofosbuvir).
- Cells are incubated for a defined period (e.g., 72 hours).
4. Data Analysis:
- For luciferase-expressing replicons, cell lysates are collected, and luciferase activity is measured using a luminometer.
- The EC50 value, representing the drug concentration required to inhibit 50% of replicon replication (luciferase activity), is calculated by non-linear regression analysis of the dose-response curve.
- The fold-change in EC50 for a mutant replicon is calculated by dividing its EC50 value by the EC50 value of the wild-type replicon.
Colony Formation Assay for Genetic Barrier to Resistance
This assay assesses the frequency at which drug-resistant colonies emerge under selective pressure, providing an indication of the genetic barrier to resistance.
1. Cell Seeding and Drug Treatment:
- HCV replicon-harboring cells are seeded at a low density in culture plates.
- The cells are treated with a selective agent (e.g., G418) to eliminate non-replicon-containing cells, along with a fixed concentration of the antiviral drug being tested.
2. Colony Development:
- The plates are incubated for an extended period (e.g., 3-4 weeks) to allow for the formation of visible colonies from cells that can replicate in the presence of the drug.
- The culture medium containing the drug and selective agent is refreshed periodically.
3. Colony Staining and Counting:
- At the end of the incubation period, the cells are fixed and stained with a solution like crystal violet.
- The number of visible colonies in each well is counted. A lower number of colonies indicates a higher genetic barrier to resistance for the tested compound.
4. Genotypic Analysis of Resistant Colonies:
- RNA can be extracted from the resistant colonies, and the NS5B region is sequenced to identify the mutations responsible for the resistance phenotype.
Visualizing Mechanisms of Action and Resistance
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and relationships in HCV replication and drug resistance.
Figure 1. Simplified Hepatitis C Virus (HCV) Lifecycle.
Figure 2. Mechanisms of Action for Sofosbuvir and this compound.
Figure 3. Mechanisms of Resistance to Sofosbuvir and this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. DOT Language | Graphviz [graphviz.org]
Validating JTK-853 Efficacy in Co-infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JTK-853, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, and its potential application in viral co-infection scenarios. While clinical and preclinical data for this compound have primarily focused on HCV monoinfection, this document outlines the experimental frameworks necessary to validate its efficacy in co-infection models, a critical step in modern antiviral drug development. We will explore common HCV co-infections, compare this compound's mechanism with other antivirals, and provide detailed experimental protocols and visualizations to guide further research.
This compound: Mechanism of Action
This compound is a potent inhibitor of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[1][2] Unlike nucleoside inhibitors that act as chain terminators, this compound is a non-nucleoside inhibitor that binds to a distinct allosteric site on the enzyme, inducing a conformational change that impairs its function.[3] This mechanism of action has been shown to have a high barrier to resistance in in-vitro studies of HCV.[1]
The Challenge of Co-infection
Viral co-infections, particularly with Human Immunodeficiency Virus (HIV) or Hepatitis B Virus (HBV), are common in HCV-infected populations and are associated with accelerated liver disease progression and increased risk of hepatocellular carcinoma. The treatment of co-infected patients is complex, as antiviral therapies can have intricate interactions. For instance, the successful treatment of HCV with direct-acting antivirals (DAAs) can lead to the reactivation of HBV in co-infected individuals.[4][5] Therefore, evaluating the efficacy and safety of new antiviral candidates like this compound in relevant co-infection models is paramount.
Comparison with Alternative Antivirals in Co-infection Settings
While no direct data for this compound in co-infection models is publicly available, we can compare its target and mechanism with established direct-acting antivirals (DAAs) used in HCV/HIV and HCV/HBV co-infected patients.
| Antiviral Agent | Target | Class | Use in HCV Co-infection (HIV or HBV) | Key Considerations in Co-infection |
| This compound | HCV NS5B Polymerase | Non-Nucleoside Inhibitor | Not yet established | Potential for drug-drug interactions with antiretrovirals or HBV therapeutics needs evaluation. |
| Sofosbuvir | HCV NS5B Polymerase | Nucleotide Analog Inhibitor | Approved and widely used for HCV/HIV and HCV/HBV co-infections.[6][7] | Generally well-tolerated with minimal drug-drug interactions with most antiretrovirals. |
| Ledipasvir | HCV NS5A | NS5A Inhibitor | Used in combination with Sofosbuvir for HCV/HIV and HCV/HBV co-infections.[6][7] | Potential for interactions with certain antiretrovirals (e.g., tenofovir). |
| Daclatasvir | HCV NS5A | NS5A Inhibitor | Used in combination with other DAAs for HCV/HIV and HCV/HBV co-infections.[8][9] | Requires dose adjustments with certain HIV protease inhibitors. |
| Glecaprevir/ Pibrentasvir | HCV NS3/4A Protease & NS5A | Protease Inhibitor / NS5A Inhibitor | Pangenotypic regimen used for HCV/HIV and HCV/HBV co-infections.[5] | Potential for drug-drug interactions with certain antiretrovirals. |
| Entecavir | HBV Polymerase | Nucleoside Analog Inhibitor | Used to manage HBV in HCV/HBV co-infected patients undergoing DAA therapy to prevent HBV reactivation.[5] | Not active against HCV. |
Experimental Protocols for Validating Efficacy in Co-infection Models
The following are detailed methodologies for key experiments to assess the efficacy of this compound in a representative in-vitro HCV/HBV co-infection model.
Cell Culture and Co-infection Model Establishment
-
Cell Line: Huh-7.5 cells, a human hepatoma cell line highly permissive to HCV infection, can be engineered to support HBV replication.
-
Virus Strains:
-
HCV: JFH-1 (genotype 2a) or patient-derived isolates.
-
HBV: Adeno-associated virus-delivered HBV (AAV-HBV) or stably HBV-replicating cell lines.
-
-
Protocol:
-
Culture Huh-7.5 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator.
-
For co-infection, first establish a stable HBV-replicating culture by transducing Huh-7.5 cells with AAV-HBV.
-
Select and expand the HBV-replicating cells.
-
Seed the HBV-replicating Huh-7.5 cells in 96-well plates.
-
Infect the cells with HCV at a multiplicity of infection (MOI) of 0.1.
-
Incubate for 4 hours to allow for viral entry.
-
Remove the inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing serial dilutions of this compound and comparator drugs (e.g., Sofosbuvir as a positive control for HCV, Entecavir as a positive control for HBV).
-
Quantification of Viral Replication
-
Methodology: Real-time quantitative reverse transcription PCR (qRT-PCR) for HCV RNA and quantitative PCR (qPCR) for HBV DNA.
-
Protocol:
-
At 72 hours post-infection, harvest the cell culture supernatants and cell lysates.
-
Extract viral RNA from the supernatant and intracellular lysates using a commercial viral RNA extraction kit.
-
Perform one-step qRT-PCR using primers and probes specific for the HCV 5' untranslated region (UTR).
-
Extract viral DNA from the supernatant and intracellular lysates using a commercial viral DNA extraction kit.
-
Perform qPCR using primers and probes specific for the HBV core gene.
-
Quantify the viral load by comparing the cycle threshold (Ct) values to a standard curve of known viral copy numbers.
-
Calculate the 50% effective concentration (EC50) for this compound against HCV in the presence and absence of HBV.
-
Cytotoxicity Assay
-
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol:
-
Seed uninfected and co-infected Huh-7.5 cells in 96-well plates.
-
Treat the cells with the same serial dilutions of this compound used in the efficacy assay.
-
At 72 hours post-treatment, add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) of this compound.
-
Determine the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Hepatitis C virus/Hepatitis B virus coinfection: Current prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 6. Hepatitis C Virus Treatment in HIV-Coinfected Patients: No Longer Different From Monoinfection Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Core Concepts - Treatment of HCV in Persons with HIV Coinfection - Treatment of Key Populations and Unique Situations - Hepatitis C Online [hepatitisc.uw.edu]
- 8. brieflands.com [brieflands.com]
- 9. Hepatitis C treatment for people with HIV | aidsmap [aidsmap.com]
JTK-853: A Comparative Analysis of Cross-Resistance with Other HCV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of JTK-853, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with other direct-acting antivirals (DAAs). The information presented is supported by experimental data to inform research and development strategies in the field of HCV therapeutics.
Introduction to this compound
This compound is a potent and selective non-nucleoside inhibitor that targets the palm I allosteric site of the HCV NS5B RNA-dependent RNA polymerase.[1][2] This enzyme is a critical component of the HCV replication machinery, making it a prime target for antiviral therapy.[3][4] By binding to an allosteric site, this compound induces a conformational change in the enzyme, thereby inhibiting its function and disrupting viral replication.[3][5] this compound has demonstrated significant antiviral activity against HCV genotype 1.[1][6]
HCV Replication and Drug Targets
The replication of the hepatitis C virus is a multifaceted process involving several viral proteins that are prime targets for direct-acting antivirals. Understanding this pathway is crucial for contextualizing the mechanism of action and resistance profiles of various inhibitors.
This compound Resistance Profile
In vitro studies have identified several amino acid substitutions in the NS5B palm I region that confer resistance to this compound. The primary resistance-associated substitutions (RASs) include C316Y, M414T, Y448H/C, and L466V.[2][7] The emergence of these mutations significantly reduces the susceptibility of the virus to this compound.[4]
Table 1: Fold Change in EC50 for this compound Against Resistant HCV Replicons
| Mutation | Fold Change in EC50 vs. Wild-Type | Reference |
| M414T | 44 | [4] |
| C445F | 5 | [4] |
| Y448H | 6 | [4] |
| L466V | 21 | [4] |
Cross-Resistance with Other HCV Inhibitors
A critical aspect of any new antiviral agent is its cross-resistance profile with existing therapies. This is particularly important for developing effective combination therapies and for salvage therapy in patients who have failed previous treatments.
NS5B Non-Nucleoside Inhibitors (NNIs)
This compound shares a binding region with other palm site I NNIs, such as dasabuvir. As a result, there is a potential for cross-resistance. For instance, the C316Y mutation, which confers high-level resistance to this compound, also results in a significant loss of susceptibility to dasabuvir.[3] Similarly, the M414T and Y448H/C mutations reduce the activity of both this compound and dasabuvir.[3][4]
However, this compound is not expected to have cross-resistance with NNIs that bind to other allosteric sites, such as the thumb site I (e.g., beclabuvir) or thumb site II.[2][8]
NS5B Nucleoside/Nucleotide Inhibitors (NIs)
Nucleoside/nucleotide inhibitors, such as sofosbuvir, have a distinct mechanism of action, acting as chain terminators at the active site of the NS5B polymerase.[9] Due to this different binding site and mechanism, this compound-resistant mutants are expected to remain susceptible to NIs. Studies have shown that the S282T mutation, which confers resistance to sofosbuvir, does not affect the activity of dasabuvir, a palm site NNI structurally related to this compound.[3][9] Conversely, mutations conferring resistance to palm site NNIs do not typically affect the efficacy of sofosbuvir.[9]
NS5A Inhibitors and Protease Inhibitors
NS5A inhibitors (e.g., daclatasvir, ledipasvir, pibrentasvir) and NS3/4A protease inhibitors (e.g., glecaprevir, voxilaprevir) target different viral proteins involved in HCV replication.[10][11] Therefore, there is no direct cross-resistance between this compound and these classes of inhibitors. This lack of cross-resistance makes this compound a potential candidate for use in combination therapies with NS5A and protease inhibitors.[12]
Table 2: Comparative Cross-Resistance Profile of this compound Associated Mutations
| Mutation | This compound Fold Change in EC50 | Dasabuvir (Palm Site I NNI) Fold Change in EC50 | Sofosbuvir (NI) Fold Change in EC50 | Glecaprevir (PI) / Pibrentasvir (NS5A-I) |
| C316Y | High | 1,569[3] | No significant change expected | No cross-resistance expected |
| M414T | 44[4] | 47-139[3] | No significant change expected | No cross-resistance expected |
| Y448H/C | 6[4] | >100[3] | No significant change expected | No cross-resistance expected |
| L466V | 21[4] | Not reported | No significant change expected | No cross-resistance expected |
| S282T (NI RAS) | No significant change expected | Fully active[3] | 2.4 - 19.4[13] | No cross-resistance expected |
Note: Data for some specific inhibitor-mutation combinations are not available and are inferred based on the mechanism of action and data from related compounds.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro studies using HCV replicon systems and colony formation assays.
HCV Replicon Assay
This assay is a cornerstone for evaluating the antiviral activity of compounds and for selecting and characterizing resistant variants.
Protocol for HCV Replicon Assay:
-
Cell Culture: Maintain Huh-7 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon construct and use a T7 RNA polymerase kit to synthesize replicon RNA in vitro.
-
Electroporation: Harvest and wash Huh-7 cells, then electroporate with the in vitro transcribed HCV replicon RNA.
-
Plating: Plate the electroporated cells in 96-well plates.
-
Compound Addition: After cell attachment, add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
EC50 Determination: Plot the luciferase activity against the compound concentration and use a nonlinear regression analysis to calculate the 50% effective concentration (EC50).
Resistance Selection and Colony Formation Assay
This assay is used to select for drug-resistant HCV replicons and to assess the genetic barrier to resistance.
Protocol for Resistance Selection and Colony Formation Assay:
-
Transfection and Selection: Electroporate Huh-7 cells with HCV replicon RNA and plate them in the presence of G418 (a selectable marker present in the replicon) and a fixed concentration of the inhibitor (e.g., 10x EC50 of this compound).
-
Culture Maintenance: Maintain the cells in culture with regular media changes containing G418 and the inhibitor for 3-4 weeks.
-
Colony Staining: After the incubation period, fix the cells and stain with crystal violet to visualize the resistant colonies.
-
Colony Isolation and Expansion: Isolate individual colonies and expand them in the presence of the inhibitor to establish resistant cell lines.
-
Genotypic Analysis: Extract total RNA from the resistant cell lines, reverse transcribe the HCV RNA, and sequence the NS5B region to identify resistance-associated substitutions.
-
Phenotypic Analysis: Characterize the phenotype of the identified mutations by introducing them into the wild-type replicon via site-directed mutagenesis and performing an HCV replicon assay to determine the fold change in EC50.
Conclusion
This compound demonstrates a resistance profile that is characteristic of palm site I NS5B non-nucleoside inhibitors. While cross-resistance is observed with other inhibitors targeting the same allosteric site, this compound retains activity against viruses with resistance mutations to other classes of DAAs, including nucleoside inhibitors, NS5A inhibitors, and protease inhibitors. This lack of broad cross-resistance supports the potential for this compound to be a valuable component of combination therapies for the treatment of HCV infection. Further in vivo studies are warranted to confirm these in vitro findings and to fully elucidate the clinical implications of this compound's resistance profile.
References
- 1. Efficacy and Safety of Glecaprevir/Pibrentasvir in Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the susceptibility of refractory hepatitis C virus resistant to nonstructural 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
JTK-853: A Comparative Guide to Synergy with Direct-Acting Antivirals in HCV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of JTK-853, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, when used in combination with other direct-acting antivirals (DAAs). While the clinical development of this compound has been discontinued, the preclinical data from synergy and resistance studies offer valuable insights into the strategic combination of antiviral agents.[1] This document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying principles of these combination strategies.
Executive Summary
This compound is a non-nucleoside inhibitor that binds to the palm site of the HCV NS5B RNA-dependent RNA polymerase.[2][3] Preclinical studies have demonstrated that this compound exhibits an additive effect when combined with other classes of DAAs, including nucleoside polymerase inhibitors, other non-nucleoside polymerase inhibitors, NS5A inhibitors, and protease inhibitors.[2] A key finding from these combination studies is the enhanced barrier to the development of drug resistance. This guide will focus on the quantitative data from colony formation assays, which illustrate the synergistic potential of this compound in suppressing the emergence of resistant HCV variants.
Quantitative Data Presentation: Resistance Suppression
The primary quantitative evidence for the synergistic or additive effects of this compound in combination with other DAAs comes from in vitro colony formation assays. These assays measure the ability of the virus to develop resistance and form colonies in the presence of antiviral drugs. A reduction in the number of resistant colonies formed in the presence of a drug combination, compared to the individual drugs, indicates a positive interaction.
The following table summarizes the findings from a key study by Ando et al. (2013), where this compound was combined with an NS5A inhibitor (BMS-790052) and a protease inhibitor (TMC435).
| Drug/Combination | Target | Concentration | Number of Resistant Colonies (Genotype 1a) | Reference |
| This compound | NS5B Polymerase (Palm Site) | 1/4 x EC90 | Lower than other DAAs alone | [1] |
| BMS-790052 | NS5A | 1/4 x EC90 | Data not specified for single agent in this context | [1] |
| TMC435 | NS3/4A Protease | 1/4 x EC90 | Data not specified for single agent in this context | [1] |
| This compound + BMS-790052 | NS5B + NS5A | 1/4 x EC90 each | Lower than this compound alone | [1] |
| This compound + TMC435 | NS5B + NS3/4A Protease | 1/4 x EC90 each | Lower than this compound alone | [1] |
EC90: The concentration of a drug that gives 90% of the maximal response.
These results demonstrate that combining this compound with either an NS5A inhibitor or a protease inhibitor significantly reduces the emergence of resistant HCV replicons compared to this compound monotherapy.[1] This suggests that such combinations would be more potent in achieving sustained virologic response and preventing treatment failure due to resistance.
Experimental Protocols
Colony Formation Assay for Resistance Analysis
The colony formation assay is a crucial in vitro method to assess the genetic barrier to resistance of antiviral compounds. The detailed methodology is as follows:
-
Cell Culture and Transfection: Huh-7 cells are used to host the HCV replicon system. These cells are cultured in appropriate media. HCV replicon RNA (e.g., genotype 1a or 1b) is then introduced into the cells via electroporation.
-
Drug Treatment: Following transfection, the cells are plated and treated with the antiviral compounds. For single-agent assays, a range of concentrations of the specific drug is used. For combination studies, the cells are treated with a fixed concentration of each drug in the combination (e.g., 1/4 x EC90).
-
Selection: The cells are cultured in the presence of the drug(s) and a selection agent, such as G418, for a period of 13 to 17 days. The medium containing the drugs and selection agent is replaced twice a week. Only cells in which the HCV replicon can successfully replicate and express the resistance gene (e.g., neomycin phosphotransferase) will survive.
-
Colony Staining and Quantification: After the selection period, the surviving cell colonies are fixed and stained with crystal violet. The number of colonies is then counted. A lower number of colonies indicates a higher barrier to resistance for the tested drug or drug combination.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the combined antivirals and the workflow of the key experiments.
Caption: Mechanism of action of combined DAAs on the HCV life cycle.
Caption: Experimental workflow for the colony formation assay.
Caption: Logical relationship of this compound combination therapy and resistance.
References
- 1. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of JTK-853 and Alternative HCV NS5B Polymerase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides a comprehensive comparison of JTK-853, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, with other clinically relevant inhibitors, focusing on the impact of specific resistance-associated substitutions (RASs).
This compound targets the "palm I" allosteric site of the HCV NS5B polymerase, a crucial enzyme for viral replication. However, the high mutation rate of HCV can lead to the emergence of RASs that diminish the efficacy of direct-acting antivirals (DAAs). This guide focuses on four key resistance mutations identified for this compound: C316Y, M414T, Y448H, and L466V.[1][2] We will compare the in vitro activity of this compound against these mutants with that of another NNI, dasabuvir, and a nucleoside inhibitor (NI), sofosbuvir, providing a clearer picture of their respective resistance profiles.
Comparative Efficacy Against Resistance Mutations
The emergence of specific amino acid substitutions in the NS5B polymerase can significantly impact the binding and inhibitory activity of non-nucleoside inhibitors. The following table summarizes the fold-change in the half-maximal effective concentration (EC50) of this compound and dasabuvir against replicons carrying the C316Y, M414T, Y448H, and L466V mutations. Sofosbuvir, a nucleoside inhibitor with a different mechanism of action and a high barrier to resistance, is included for comparison. Its primary resistance mutation is S282T.
| Mutation | This compound (Fold Change in EC50) | Dasabuvir (Fold Change in EC50) | Sofosbuvir (Fold Change in EC50) |
| Wild-Type | 1 (Baseline) | 1 (Baseline) | 1 (Baseline) |
| C316Y | 58 ± 10[1] | >940[3] | No significant change reported |
| M414T | 44[1][2] | 10 - 32[3] | No significant change reported |
| Y448H | 6[2] | >940[3] | No significant change reported |
| L466V | 21[1][2] | Data not available | No significant change reported |
| S282T | No significant change reported | Retained wild-type activity[3] | Primary resistance mutation |
Key Observations:
-
Both this compound and dasabuvir, as palm site I NNIs, are susceptible to resistance conferred by mutations at positions C316, M414, and Y448.[3]
-
The C316Y and Y448H mutations confer a very high level of resistance to dasabuvir.
-
This compound shows a more moderate increase in EC50 for the Y448H mutation compared to dasabuvir.
-
Sofosbuvir, which targets the active site of the polymerase, is generally not affected by mutations in the allosteric palm site that confer resistance to NNIs.[3]
Mechanism of Action and Resistance
The differential impact of these mutations can be understood by examining the mechanism of action of each inhibitor class.
Non-nucleoside inhibitors like this compound and dasabuvir bind to an allosteric site (Palm I) on the NS5B polymerase, inducing a conformational change that inhibits its function.[3] Resistance mutations in this region, such as C316Y, M414T, Y448H, and L466V, likely alter the conformation of the binding pocket, reducing the affinity of the inhibitor and thereby diminishing its antiviral activity.
In contrast, nucleoside inhibitors like sofosbuvir are prodrugs that are metabolized into their active triphosphate form. This active form mimics natural nucleotides and is incorporated into the growing viral RNA chain by the NS5B polymerase, leading to chain termination. Because sofosbuvir directly competes with natural substrates at the highly conserved active site, mutations that confer resistance are less common and often come at a cost to viral fitness.
Experimental Protocols
The data presented in this guide were primarily generated using HCV replicon assays. Below is a generalized protocol for determining the EC50 of an antiviral compound using this system.
HCV Replicon Assay for EC50 Determination
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon encoding a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selective pressure.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well plates.
-
After 24 hours, the culture medium is replaced with fresh medium containing the serially diluted test compound. A control group with DMSO alone is also included.
-
The cells are incubated for 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.
-
-
Luciferase Assay:
-
The culture medium is removed, and the cells are lysed.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the level of HCV replicon RNA, is measured using a luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.
-
The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compound to ensure that the observed antiviral activity is not due to cell death.
Conclusion
The selection of an appropriate antiviral therapy requires a thorough understanding of potential resistance mechanisms. While this compound is a potent inhibitor of wild-type HCV NS5B polymerase, its efficacy is reduced by specific mutations in the palm I binding site. The comparative data presented here highlight the different resistance profiles of NNIs like this compound and dasabuvir, and the distinct advantages of NIs like sofosbuvir, which maintain activity against these NNI-resistant variants. This information is critical for the development of next-generation HCV inhibitors and for designing effective combination therapies that can overcome the challenge of antiviral resistance.
References
- 1. Preclinical Characterization of this compound, a Novel Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotypic and Phenotypic Analyses of Hepatitis C Virus from Patients Treated with this compound in a Three-Day Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JTK-853 and Other Direct-Acting Antivirals for Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Among the myriad of compounds developed, JTK-853, a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase, has demonstrated potent antiviral activity, particularly against genotypes 1a and 1b. This guide provides a detailed head-to-head comparison of this compound with other key HCV drugs, supported by experimental data to inform research and development efforts in the field.
Mechanism of Action: Targeting the Viral Replication Engine
This compound exerts its antiviral effect by binding to the "palm" domain of the HCV NS5B polymerase, an allosteric site distinct from the catalytic active site.[1][2][3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA. This mechanism is common to other non-nucleoside inhibitors like dasabuvir. In contrast, nucleoside/nucleotide inhibitors such as sofosbuvir act as chain terminators after being incorporated into the nascent viral RNA strand by the NS5B polymerase.
Caption: Mechanisms of HCV NS5B polymerase inhibition by different drug classes.
Comparative Antiviral Activity
The in vitro antiviral activity of this compound has been evaluated in HCV replicon systems, a standard tool for assessing the potency of anti-HCV compounds. The 50% effective concentration (EC50) is a key metric for comparing the antiviral activity of different drugs.
| Drug | Target | HCV Genotype 1a (H77) EC50 | HCV Genotype 1b (Con1) EC50 |
| This compound | NS5B Polymerase (Palm Site) | 0.38 µM (380 nM)[5][6] | 0.035 µM (35 nM)[5][6] |
| Dasabuvir | NS5B Polymerase (Palm Site) | 7.7 nM[1][2] | 1.8 nM[1][2] |
| Sofosbuvir | NS5B Polymerase (Active Site) | 62 nM (median, range 29-128 nM)[7] | 102 nM (median, range 45-170 nM)[7] |
Note: EC50 values can vary between different studies and experimental conditions. The data presented here are for comparative purposes.
Resistance Profile: A Key Differentiator
A significant advantage of this compound appears to be its high genetic barrier to resistance.[3][4] In vitro studies have shown that a lower number of resistant colonies emerge when treated with this compound compared to other direct-acting antivirals.[4]
| Drug | Key Resistance-Associated Substitutions (RASs) | Genetic Barrier to Resistance |
| This compound | Not extensively characterized in clinical settings. | High (in vitro)[3][4] |
| Dasabuvir | C316Y, M414T, Y448C/H, S556G[1] | Lower than nucleoside inhibitors.[8] |
| Sofosbuvir | S282T[9][10] | High, S282T mutation significantly impairs viral fitness.[10][11] |
The high barrier to resistance for this compound suggests its potential utility in combination therapies to suppress the emergence of drug-resistant HCV variants.[3][4]
Caption: Conceptual model of high vs. lower genetic barriers to resistance.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This assay is fundamental for determining the in vitro antiviral potency of a compound.
Caption: Workflow for determining EC50 values using an HCV replicon assay.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1a or 1b) that expresses a reporter gene (e.g., luciferase) are used.
-
Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for HCV replication and the effect of the compound to manifest.
-
Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene is measured using a luminometer.
-
Data Analysis: The reduction in reporter signal in the presence of the compound is used to calculate the EC50 value, which is the concentration of the drug that inhibits 50% of viral replication.
Colony Formation Assay for Resistance Profiling
This assay is employed to assess the genetic barrier to resistance of an antiviral compound.
Methodology:
-
Cell Plating: HCV replicon-containing cells are plated at a low density in the presence of a selective agent (e.g., G418).
-
Drug Treatment: The cells are treated with a fixed concentration of the antiviral drug, typically at a multiple of its EC90.
-
Long-term Culture: The cells are cultured for several weeks, with the medium and drug being replenished periodically.
-
Colony Staining and Counting: At the end of the incubation period, the plates are fixed and stained (e.g., with crystal violet) to visualize the colonies of cells that have survived and proliferated.
-
Analysis: The number of colonies in the drug-treated wells is compared to the number in the control wells. A lower number of colonies indicates a higher barrier to the development of resistance.[4]
Conclusion
This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with a promisingly high genetic barrier to resistance in vitro. While its EC50 values against genotype 1a are higher than those of dasabuvir and sofosbuvir, its activity against genotype 1b is comparable to sofosbuvir and only moderately less potent than dasabuvir in the nanomolar range. The standout feature of this compound is its high barrier to resistance, a critical attribute for any DAA intended for clinical use, especially in combination therapies. Further investigation into its in vivo efficacy and resistance profile is warranted to fully understand its potential role in the management of chronic hepatitis C. Although the development of this compound has been discontinued, the data gathered from its preclinical evaluation provides valuable insights for the ongoing development of next-generation HCV inhibitors.
References
- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Non-Nucleoside Hepatitis C Virus Polymerase Inhibitor, Demonstrates a High Genetic Barrier to Resistance in vitro [scite.ai]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
JTK-853: A Preclinical Meta-Analysis of a Novel HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data available for JTK-853, a novel non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound has been evaluated in a series of preclinical studies to determine its antiviral activity, resistance profile, and mechanism of action. This document objectively compares its performance with other direct-acting antivirals (DAAs) and provides detailed experimental methodologies for key assays.
Executive Summary
This compound is a potent inhibitor of HCV replication, specifically targeting the palm site of the NS5B polymerase.[1] Preclinical studies have demonstrated its efficacy against HCV genotypes 1a and 1b.[2] A key characteristic of this compound is its high genetic barrier to resistance, a significant advantage over many other non-nucleoside inhibitors (NNIs) and other classes of DAAs.[2][3] In combination with other anti-HCV agents, this compound has shown additive or synergistic effects, suggesting its potential as a component of future combination therapies.[1] Although its clinical development for HCV has been discontinued, the preclinical data for this compound provides valuable insights for the development of next-generation antiviral agents.
Antiviral Activity
This compound has demonstrated potent antiviral activity against HCV replicons in cell-based assays. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values against genotypes 1a and 1b are summarized below. For comparison, the EC50 values for other representative HCV inhibitors from different classes are also provided.
| Compound | Class | Target | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) |
| This compound | NNI | NS5B Polymerase (Palm Site) | 380 [2] | 35 [1][2] |
| BMS-791325 | NNI | NS5B Polymerase (Thumb Site 1) | 3[4][5] | 6-7[4][5] |
| HCV-796 | NNI | NS5B Polymerase | 7[6] | 5[6] |
| Sofosbuvir | NI | NS5B Polymerase | 29-128[7] | 45-170[7] |
| Ledipasvir | NS5A Inhibitor | NS5A | - | 0.004[7] |
| Asunaprevir | Protease Inhibitor | NS3/4A Protease | 1-4[8] | 1-4[8] |
| Voxilaprevir | Protease Inhibitor | NS3/4A Protease | 0.33-6.1 (pangenotypic)[9] | 0.33-6.1 (pangenotypic)[9] |
| TMC435 | Protease Inhibitor | NS3/4A Protease | - | 8[10] |
Resistance Profile
A significant finding from preclinical studies is the high genetic barrier to resistance of this compound. In colony formation assays, this compound demonstrated a substantially lower number of resistant colonies compared to other DAAs, including other NNIs, NS5A inhibitors, and protease inhibitors.[2][3]
Mutations conferring resistance to this compound have been identified in the palm site region of the NS5B polymerase, including C316Y, M414T, Y452H, and L466V.[1]
Mechanism of Action: Targeting the HCV Replication Cycle
This compound functions by non-covalently binding to the palm site of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome. This binding induces a conformational change in the enzyme, thereby inhibiting its activity and halting viral RNA synthesis. The diagram below illustrates the HCV life cycle and the targets of different classes of direct-acting antivirals.
Caption: The Hepatitis C Virus (HCV) life cycle and the targets of direct-acting antivirals.
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound and comparator compounds was primarily assessed using HCV replicon assays. This assay measures the ability of a compound to inhibit the replication of a subgenomic HCV RNA molecule (a replicon) within a human hepatoma cell line (e.g., Huh-7).
Methodology:
-
Cell Line: Huh-7 cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet), which are highly permissive for HCV replication, are used.[11]
-
Replicon RNA: In vitro transcribed HCV replicon RNA, typically from genotype 1a or 1b and containing a reporter gene such as Renilla or Firefly luciferase, is introduced into the cells via electroporation.[12][13][14]
-
Compound Treatment: Following electroporation, cells are seeded in multi-well plates. The test compounds are serially diluted and added to the cells.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.[11]
-
Data Analysis: The level of HCV replication is quantified by measuring the luciferase activity in the cell lysates. The EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, is then calculated from the dose-response curve.
Caption: Workflow of the HCV Replicon Assay.
Colony Formation Assay
The genetic barrier to resistance was evaluated using a colony formation assay. This assay assesses the ability of HCV replicons to develop resistance to an antiviral compound over a longer treatment period.
Methodology:
-
Cell Seeding: Huh-7 cells harboring HCV replicons are seeded at a low density in the presence of a selective agent (e.g., G418) and the test compound.
-
Drug Concentration: The antiviral compounds are typically used at concentrations equivalent to a multiple of their EC90 value (e.g., 1/3 x EC90 or 1 x EC90).[2]
-
Long-term Culture: The cells are cultured for an extended period (e.g., 13-17 days), with the media and compound being refreshed periodically.[2]
-
Colony Staining: At the end of the incubation period, the cells are fixed and stained with a dye such as crystal violet.[2]
-
Quantification: The number of visible colonies, each representing a cell that has survived and proliferated in the presence of the drug, is counted. A lower number of colonies indicates a higher barrier to resistance.
Caption: Workflow of the Colony Formation Assay for Antiviral Resistance.
Conclusion
The preclinical data for this compound characterize it as a potent HCV NS5B polymerase inhibitor with a notably high genetic barrier to resistance. Its efficacy against genotypes 1a and 1b, coupled with its additive effects in combination with other DAAs, highlights its potential as an antiviral agent. While its clinical development for HCV has not progressed, the insights gained from the preclinical evaluation of this compound remain valuable for the ongoing research and development of novel and improved therapies for hepatitis C and other viral diseases. The detailed methodologies and comparative data presented in this guide serve as a resource for researchers in the field of antiviral drug discovery.
References
- 1. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. 1a/1b Subtype Profiling of Nonnucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. bmglabtech.com [bmglabtech.com]
- 14. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Compound JTK-853: A Procedural Guide
Absence of specific data for JTK-853 necessitates a precautionary approach to its disposal. This guide provides a comprehensive framework for the safe handling and disposal of novel or uncharacterized research chemicals, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Without a dedicated Safety Data Sheet (SDS) for this compound, a risk-based assessment is the cornerstone of its responsible management. Researchers and laboratory managers must adhere to institutional and governmental regulations for hazardous waste. The following procedures are designed to provide a clear, step-by-step process for managing the waste stream of novel compounds like this compound.
Hazard Identification and Waste Characterization
The initial and most critical phase is to determine the potential hazards associated with this compound. This involves a thorough evaluation of its chemical properties and any available toxicological data.
Key Experimental Protocols for Hazard Assessment:
-
Solubility and Reactivity Testing: Assess the compound's solubility in common laboratory solvents and its reactivity with acids, bases, and oxidizing agents. This information is crucial for proper waste segregation.
-
Toxicity Screening: If not already performed, in vitro or in silico toxicity assays can provide preliminary data on the compound's potential health hazards.
| Hazard Characteristic | Assessment Method | Implication for Disposal |
| Ignitability | Flashpoint determination | Segregate from oxidizers; use appropriate fire-resistant waste containers. |
| Corrosivity | pH measurement | Neutralize if safe and permissible; use corrosion-resistant containers. |
| Reactivity | Evaluation of chemical structure for unstable functional groups; testing for reaction with water or other substances. | Segregate from incompatible materials; handle with extreme caution. |
| Toxicity | Review of available toxicological data or use of predictive models (e.g., QSAR). | Designate as toxic waste; handle with appropriate personal protective equipment. |
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a conservative approach to PPE is mandatory.
| Equipment | Specification | Purpose |
| Gloves | Chemically resistant (e.g., nitrile, neoprene) | Prevent skin contact. |
| Eye Protection | Safety goggles or face shield | Protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protect clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevent inhalation of vapors or dust. |
Waste Segregation and Disposal Pathway
Proper segregation of this compound waste is essential to prevent dangerous reactions and to ensure compliant disposal.
Experimental Workflow for Waste Segregation:
-
Characterize Waste: Determine if the waste is solid or liquid, and if it is mixed with other chemicals.
-
Consult Compatibility Charts: Cross-reference the known properties of this compound with those of other chemicals in the waste stream to prevent accidental mixing of incompatible substances.
-
Label Waste Containers: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").
-
Select Disposal Route: Based on the hazard characterization, determine the appropriate disposal route in consultation with your institution's Environmental Health and Safety (EHS) office.
Below is a decision-making workflow for determining the appropriate disposal pathway for a novel chemical like this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Don PPE: Put on the appropriate PPE before attempting to clean the spill.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Clean and Decontaminate: Clean the affected area with a suitable solvent and decontaminate.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
The following diagram illustrates the logical relationship for spill response.
Disclaimer: This document provides a general framework for the disposal of a novel chemical for which no specific safety data is available. It is not a substitute for a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and adhere to all applicable local, state, and federal regulations.
Personal protective equipment for handling Jtk-853
Essential Safety and Handling Guide for Jtk-853
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following information is based on general safety protocols for handling potent, small-molecule bioactive compounds in a laboratory setting and data from research publications. It is imperative that all handling of this compound is conducted within a designated laboratory environment by trained personnel and under the supervision of a qualified safety professional. Always perform a risk assessment before starting any new procedure.
Hazard Identification and General Precautions
This compound is a novel, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3][4][5] As a bioactive compound intended to interfere with viral replication, it should be handled with care to avoid accidental exposure. The primary hazards are associated with inhalation, skin contact, and ingestion.
General Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the generation of dust or aerosols.
-
Minimize all direct contact with the compound.
-
Eating, drinking, and smoking are strictly prohibited in the handling area.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Double gloving is recommended for handling concentrated solutions. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. | Prevents inhalation of dust or aerosols. |
Handling, Storage, and Disposal
Operational Plan: Handling and Storage
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood by lining the area with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure or a balance with a draft shield to minimize dust dispersal.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Cap vials and containers securely.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and dark place, away from incompatible materials. Refer to the supplier's instructions for optimal storage temperature.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and experimental materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
Final Disposal: Dispose of all waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
The following table summarizes the in vitro efficacy of this compound against different HCV genotypes.
| HCV Genotype | EC50 (µM) | Reference |
| Genotype 1a (H77) | 0.38 | [2][5] |
| Genotype 1b (Con1) | 0.035 | [2][4][5] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
HCV Replicon Colony Formation Assay
This assay is used to assess the genetic barrier to resistance of this compound.
Methodology:
-
Cell Culture: Culture Huh-7.5 cells (or other suitable human hepatoma cell lines) that harbor HCV subgenomic replicons (e.g., genotypes 1a or 1b).
-
Transfection: Transfect the HCV subgenomic replicon RNAs into the host cells.
-
Drug Treatment: Two weeks prior to the assay, treat the cells with this compound at a concentration of 10 µM. The medium containing this compound should be replaced twice a week.
-
Cytotoxicity Determination: After two weeks of culture, stain the cells with a 1% (v/v) crystal violet solution in methanol.
-
Lysis and Measurement: Lyse the stained cells and measure the optical density (OD) at 595 nm to determine the number of viable cell colonies. A lower number of colonies compared to controls indicates higher antiviral efficacy and a higher barrier to resistance.[2][5]
Visualizations
Caption: Mechanism of action of this compound as a non-nucleoside inhibitor of HCV NS5B polymerase.
Caption: General workflow for handling and disposal of this compound.
References
- 1. This compound, a novel non-nucleoside hepatitis C virus polymerase inhibitor, demonstrates a high genetic barrier to resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scite.ai [scite.ai]
- 4. Preclinical characterization of this compound, a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
